molecular formula C7H3BrClFO B050458 2-Bromo-5-fluorobenzoyl chloride CAS No. 111771-13-2

2-Bromo-5-fluorobenzoyl chloride

Cat. No.: B050458
CAS No.: 111771-13-2
M. Wt: 237.45 g/mol
InChI Key: QIFDGTIOMAVGAQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzoyl chloride is a versatile and high-value bifunctional reagent designed for advanced synthetic chemistry and drug discovery research. This compound serves as a critical benzoylating agent, introducing the 2-bromo-5-fluorobenzoyl moiety into target molecules through reactions with nucleophiles such as amines (to form amides) and alcohols (to form esters). Its primary research value lies in its dual functionalization; the acyl chloride group provides a highly reactive handle for facile acylation, while the aromatic ring possesses two distinct halogen substituents that serve as orthogonal sites for further elaboration via metal-catalyzed cross-coupling reactions. The bromine atom is an excellent participant in Suzuki, Stille, and Buchwald-Hartwig amination reactions, whereas the fluorine atom can be utilized in nucleophilic aromatic substitution or to modulate electronic properties and metabolic stability in resultant compounds. This makes it an indispensable building block for constructing combinatorial libraries, developing pharmaceutical intermediates (particularly kinase inhibitors and CNS-active agents), and creating functional materials. Researchers will find it essential for probing structure-activity relationships (SAR) and for the synthesis of complex, multi-substituted biaryl systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3BrClFO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFDGTIOMAVGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378778
Record name 2-bromo-5-fluorobenzoyl chloride
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Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111771-13-2
Record name 2-Bromo-5-fluorobenzoyl chloride
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Record name 2-bromo-5-fluorobenzoyl chloride
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Record name Benzoyl chloride, 2-bromo-5-fluoro
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Foundational & Exploratory

physicochemical properties of 2-Bromo-5-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Properties

This compound is a halogenated aromatic acyl chloride. Its reactivity is primarily dictated by the acyl chloride group, which is a versatile functional group for acylation reactions. The presence of bromine and fluorine atoms on the benzene ring also influences its chemical properties and potential for further functionalization.

Quantitative Data Summary

The following table summarizes the key .

PropertyValue
CAS Number 111771-13-2[1][2][3]
Molecular Formula C₇H₃BrClFO[1][3]
Molecular Weight 237.45 g/mol [1]
Melting Point 20-22 °C[1]
Boiling Point 243.7 ± 20.0 °C (Predicted)[1]
Density 1.742 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 101.2 °C[1]
Refractive Index 1.561[1]
Vapor Pressure 0.0316 mmHg at 25°C[1]
PSA (Polar Surface Area) 17.1 Ų
XLogP3 2.967[1]

Experimental Protocols

Probable Synthesis of this compound

A common and widely applicable method for the synthesis of acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent. For this compound, the starting material would be 2-Bromo-5-fluorobenzoic acid.

Reaction Scheme:

Synthesis 2-Bromo-5-fluorobenzoic_acid 2-Bromo-5-fluorobenzoic Acid Product This compound 2-Bromo-5-fluorobenzoic_acid->Product Reaction Chlorinating_Agent Chlorinating Agent (e.g., Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)) Chlorinating_Agent->Product Inert_Solvent Inert Solvent (e.g., Toluene, Dichloromethane) Inert_Solvent->Product Byproducts Byproducts (e.g., SO₂, HCl or CO, CO₂, HCl) Product->Byproducts generates

Probable synthetic pathway for this compound.

Experimental Protocol Outline:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet to a scrubber, suspend 2-Bromo-5-fluorobenzoic acid in an inert solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Chlorinating Agent: Add a molar excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to the suspension. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride.

  • Reaction: The reaction mixture is typically heated to reflux and stirred until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • Work-up: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure, often via distillation.

  • Purification: The crude this compound is then purified, typically by fractional distillation under high vacuum to yield the pure product.

Reactivity and Handling

As an acyl chloride, this compound is a reactive electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack.

  • It readily reacts with water (hydrolysis) to form the corresponding carboxylic acid, 2-Bromo-5-fluorobenzoic acid.

  • It reacts with alcohols (alcoholysis) to form esters.

  • It reacts with amines (aminolysis) to form amides.

Due to its reactivity with moisture, it is crucial to handle this compound under anhydrous conditions, preferably in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a tightly sealed container in a cool, dry place.

Safety Information

This compound is expected to be corrosive and a lachrymator, characteristic of many acyl chlorides. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis, particularly for the introduction of the 2-bromo-5-fluorobenzoyl moiety into a molecule. This is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where the specific substitution pattern can impart desired biological activity. The bromine and fluorine atoms also provide handles for further synthetic transformations, such as cross-coupling reactions.

The following diagram illustrates a general workflow for the utilization of this compound in a synthetic scheme.

Workflow Start This compound Reaction Acylation Reaction Start->Reaction Nucleophile Nucleophile (e.g., Amine, Alcohol, etc.) Nucleophile->Reaction Intermediate Acylated Intermediate Reaction->Intermediate Further_Modification Further Synthetic Modifications Intermediate->Further_Modification Final_Product Target Molecule (e.g., Pharmaceutical Active Ingredient) Further_Modification->Final_Product

General workflow for the use of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for the preparation of 2-Bromo-5-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Core Synthesis Pathway: Chlorination of 2-Bromo-5-fluorobenzoic Acid

The most prevalent and direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 2-Bromo-5-fluorobenzoic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Method 1: Synthesis using Thionyl Chloride

The reaction of 2-Bromo-5-fluorobenzoic acid with thionyl chloride is a robust and high-yielding method for the preparation of this compound.

Reaction Mechanism:

The reaction proceeds through a nucleophilic acyl substitution. The carboxylic acid first reacts with thionyl chloride to form a highly reactive chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

G Mechanism of this compound synthesis using Thionyl Chloride A 2-Bromo-5-fluorobenzoic Acid C Chlorosulfite Intermediate A->C + SOCl₂ B Thionyl Chloride (SOCl₂) B->C E This compound C->E + Cl⁻ F Sulfur Dioxide (SO₂) + Hydrogen Chloride (HCl) C->F elimination D Chloride Ion (Cl⁻) D->E

Mechanism of this compound synthesis using Thionyl Chloride

Experimental Protocol:

A general procedure involves the following steps:

  • To 2-Bromo-5-fluorobenzoic acid (1.0 eq), add an excess of thionyl chloride (SOCl₂) (e.g., 1.25 eq).

  • The mixture is heated, for instance, at 70-100°C.

  • The reaction is monitored for its completion, which can take several hours (e.g., 1.5 to 12 hours).

  • Upon completion, the excess thionyl chloride is removed, typically by distillation or evaporation under reduced pressure.

  • The resulting this compound is often used in the next synthetic step without further purification.

Method 2: Synthesis using Oxalyl Chloride and Catalytic DMF

The use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is another effective method for the synthesis of this compound. This method is often preferred for its milder reaction conditions.

Reaction Mechanism:

This reaction proceeds via the formation of a Vilsmeier-Haack reagent, an electrophilic iminium salt, from the reaction of oxalyl chloride and DMF. The Vilsmeier-Haack reagent then activates the carboxylic acid, which subsequently undergoes nucleophilic attack by a chloride ion to yield the final acyl chloride, regenerating the DMF catalyst in the process. The byproducts, carbon dioxide and carbon monoxide, are gases, which simplifies the workup.

G Catalytic Cycle of this compound synthesis using Oxalyl Chloride and DMF A Oxalyl Chloride C Vilsmeier-Haack Reagent A->C + DMF B DMF (catalyst) B->C E Activated Carboxylic Acid Intermediate C->E + Carboxylic Acid D 2-Bromo-5-fluorobenzoic Acid D->E E->B regenerates G This compound E->G + Cl⁻ H CO₂ + CO + HCl E->H elimination F Chloride Ion (Cl⁻) F->G

Catalytic Cycle of this compound synthesis using Oxalyl Chloride and DMF

Experimental Protocol:

A typical laboratory-scale procedure is as follows:

  • Dissolve 2-Bromo-5-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Add oxalyl chloride (e.g., 1.1-1.5 eq) to the solution.

  • Add a catalytic amount of dry DMF (e.g., a few drops).

  • Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound.

Alternative Synthesis Pathway: From 2-Bromo-5-fluorotoluene

An alternative, two-step synthesis route starts from 2-Bromo-5-fluorotoluene. This pathway involves the oxidation of the methyl group to a carboxylic acid, followed by chlorination as described above.

Step 1: Oxidation of 2-Bromo-5-fluorotoluene

The methyl group of 2-Bromo-5-fluorotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Experimental Protocol:

  • A mixture of 2-Bromo-5-fluorotoluene in water is treated with potassium permanganate.

  • The reaction mixture is heated to promote the oxidation.

  • After the reaction is complete, the manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified to precipitate the 2-Bromo-5-fluorobenzoic acid, which is then collected by filtration.

Step 2: Chlorination of 2-Bromo-5-fluorobenzoic Acid

The resulting 2-Bromo-5-fluorobenzoic acid is then converted to this compound using either thionyl chloride or oxalyl chloride as detailed in the previous section.

G Alternative Synthesis Workflow A 2-Bromo-5-fluorotoluene C 2-Bromo-5-fluorobenzoic Acid A->C Step 1 B Oxidation (e.g., KMnO₄) B->C E This compound C->E Step 2 D Chlorination (SOCl₂ or (COCl)₂) D->E

Alternative Synthesis Workflow

Data Presentation

Synthesis PathwayReagentsTypical Yield (%)Purity (%)Reference
Chlorination of 2-Bromo-5-fluorobenzoic AcidThionyl Chloride (SOCl₂)~100HighDOI:10.1021/jacs.0c09080[1]
Chlorination of 2-Bromo-5-fluorobenzoic AcidOxalyl Chloride ((COCl)₂), cat. DMFHighHighGeneral procedure, specific data not found
Oxidation and Chlorination from 2-Bromo-5-fluorotoluene1. KMnO₄ 2. SOCl₂~70 (for oxidation)HighDOI:10.1021/jo00237a023[1]

Note: The yields and purity can vary depending on the specific reaction conditions and purification methods employed. The purity of the final product is often high enough for subsequent reactions without extensive purification.

Purification

If necessary, this compound can be purified by distillation under reduced pressure. Given its reactivity, especially its sensitivity to moisture, all purification steps should be carried out under anhydrous conditions.

Safety Considerations

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reactions with thionyl chloride and oxalyl chloride produce toxic gases (HCl, SO₂, CO). Proper scrubbing or venting of these gases is essential.

  • This compound is a reactive acyl chloride and should be handled with care. It is sensitive to moisture and should be stored in a dry environment.

References

Navigating the Frontier of Drug Discovery: A Technical Guide to the Synthetic Intermediate 2-Bromo-5-fluorobenzoyl Chloride (CAS 111771-13-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the chemical properties, potential applications, and associated hazards of 2-Bromo-5-fluorobenzoyl chloride (CAS 111771-13-2). It is crucial to note that this compound is primarily utilized as a chemical intermediate for synthesis. As of the latest available data, there is no published evidence of its intrinsic biological activity, established mechanism of action, or defined signaling pathways. The information presented herein is intended to guide researchers on its potential use as a starting material in the development of novel, biologically active molecules.

Executive Summary

This compound is a substituted aromatic acyl chloride, a class of compounds widely employed in organic synthesis. Its utility in drug discovery lies in its reactive nature, allowing for the construction of more complex molecular architectures. While direct biological data on this specific compound is absent from the scientific literature, the benzoyl chloride scaffold and its halogenated derivatives are integral to the synthesis of numerous pharmacologically active agents. This guide provides a comprehensive overview of its known properties, a general framework for its synthetic applications, and a discussion of the potential biological screening cascades for its derivatives, drawing parallels from structurally related compounds.

Physicochemical Properties and Hazard Profile

A thorough understanding of the physicochemical properties and hazards is paramount for the safe handling and effective use of this compound in a laboratory setting.

Physicochemical Data
PropertyValueReference
CAS Number 111771-13-2N/A
Molecular Formula C₇H₃BrClFON/A
Molecular Weight 237.45 g/mol N/A
Appearance Not specified, likely a liquid or low-melting solidN/A
Boiling Point 243.7 ± 20.0 °C (Predicted)N/A
Melting Point 20-22 °CN/A
Density 1.742 ± 0.06 g/cm³ (Predicted)N/A
Flash Point 101.2 °CN/A
Hazard Identification and Safety Precautions

As an acyl chloride, this compound is expected to be corrosive, a lachrymator, and moisture-sensitive. It will react with water to produce hydrochloric acid and 2-bromo-5-fluorobenzoic acid.

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
EUH014: Reacts violently with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling and Storage: This compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Synthetic Utility and Experimental Workflow

The primary value of this compound lies in its role as a versatile building block for creating a diverse library of compounds for biological screening. The acyl chloride moiety is highly reactive towards nucleophiles, while the bromo and fluoro substituents on the aromatic ring provide handles for further functionalization, for instance, through cross-coupling reactions.

General Synthetic Scheme for Derivatization

A common application of benzoyl chlorides is in the synthesis of amides and esters, which are prevalent motifs in biologically active molecules. Furthermore, the presence of a halogen allows for subsequent modifications using transition-metal-catalyzed cross-coupling reactions.

G cluster_0 Starting Material cluster_1 Primary Derivatization cluster_2 Secondary Functionalization cluster_3 Compound Library start This compound (CAS 111771-13-2) amide Amide Synthesis (R-NH2) start->amide Nucleophilic Acyl Substitution ester Ester Synthesis (R-OH) start->ester Nucleophilic Acyl Substitution coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) amide->coupling Modification of Bromo Substituent ester->coupling Modification of Bromo Substituent library Diverse Library of Novel Compounds coupling->library

General workflow for the synthesis and diversification of compounds from this compound.
Experimental Protocol: General Procedure for Amide Synthesis

This protocol provides a general method for the synthesis of an amide derivative from this compound, a common first step in a drug discovery campaign.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine or other non-nucleophilic base (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

Hypothetical Biological Screening and Signaling Pathways

While no biological activity has been reported for this compound, its derivatives, particularly those containing heterocyclic ring systems, could be screened for a variety of biological targets based on the known activities of structurally similar compounds. For instance, benzoyl-containing scaffolds are present in molecules with anticancer, anti-inflammatory, and antimicrobial properties.

Potential Therapeutic Areas and Screening Assays

Based on the activities of analogous chemical structures, a library of compounds derived from this compound could be prioritized for screening in the following areas:

  • Oncology: Many anticancer agents function by inducing apoptosis or inhibiting cell proliferation.

  • Inflammation: Derivatives could be screened for their ability to inhibit key inflammatory enzymes or cytokines.

  • Infectious Diseases: The scaffold could be elaborated to generate compounds with antibacterial or antifungal activity.

Initial Screening Assays: A primary screen would typically involve in vitro assays to assess cytotoxicity and antiproliferative effects.

AssayPrincipleEndpoint Measured
MTT Assay Measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]Colorimetric change, indicating cell viability.[1]
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells take it up.Microscopic count of stained (dead) vs. unstained (live) cells.
Cell Cycle Analysis Flow cytometry-based analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.Changes in cell cycle progression (e.g., G2/M arrest).
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard procedure for evaluating the cytotoxic effects of newly synthesized compounds on a cancer cell line.[1]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in a complete culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle (DMSO) controls.

  • Incubate the plate for 24-72 hours at 37 °C in a humidified CO₂ incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[1]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Potential Mechanism of Action and Signaling Pathway Analysis

Should a derivative of this compound exhibit significant antiproliferative activity, further studies would be required to elucidate its mechanism of action. Based on the activities of structurally related halogenated benzoyl compounds, a plausible mechanism could involve the disruption of microtubule dynamics.

G cluster_0 Hypothetical Mechanism compound Active Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to Tubulin microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitosis Mitotic Spindle Formation microtubule->mitosis Disrupts arrest G2/M Phase Arrest mitosis->arrest apoptosis Apoptosis arrest->apoptosis

Hypothetical signaling pathway for an anticancer derivative targeting tubulin polymerization.

To investigate this hypothesis, a tubulin polymerization assay could be performed. This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules, often by monitoring changes in turbidity or fluorescence. A compound that inhibits tubulin polymerization would be a promising candidate for further development as an antimitotic agent.

Conclusion

This compound (CAS 111771-13-2) is a valuable chemical intermediate with significant potential in the field of drug discovery. While devoid of known intrinsic biological activity, its reactive nature and substitution pattern make it an ideal starting point for the synthesis of diverse compound libraries. By leveraging established synthetic methodologies and employing a systematic biological screening cascade, researchers can utilize this compound to explore novel chemical space in the quest for new therapeutic agents. Future research into the derivatives of this compound may uncover compounds with potent and selective biological activities, contributing to the advancement of medicine.

References

Spectroscopic Data of 2-Bromo-5-fluorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-5-fluorobenzoyl chloride (CAS No. 111771-13-2). Due to the limited availability of public experimental spectra for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in synthetic and drug development workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar substituted benzoyl chlorides and related aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.30 - 7.50ddJ(H-F) ≈ 8-9, J(H-H) ≈ 3-4
H-47.60 - 7.80ddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5
H-68.00 - 8.20ddJ(H-H) ≈ 3-4, J(H-F) ≈ 2-3

Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O166 - 170
C-1132 - 136 (d, J(C-F) ≈ 8-10 Hz)
C-2120 - 124 (d, J(C-F) ≈ 25-30 Hz)
C-3118 - 122 (d, J(C-F) ≈ 20-25 Hz)
C-4135 - 139 (d, J(C-F) ≈ 8-10 Hz)
C-5160 - 164 (d, J(C-F) ≈ 250-260 Hz)
C-6130 - 134 (d, J(C-F) ≈ 3-5 Hz)

Solvent: CDCl₃. Chemical shifts are referenced to the solvent peak (δ = 77.16 ppm). "d" indicates a doublet due to C-F coupling.

Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Absorption Range (cm⁻¹)Description
C=O (Acid Chloride)1770 - 1810Strong, sharp carbonyl stretch
C-Cl650 - 850Stretch
C-Br500 - 600Stretch
C-F1000 - 1400Stretch
Aromatic C=C1450 - 1600Multiple bands
Aromatic C-H3000 - 3100Stretch
Table 4: Predicted Mass Spectrometry Data
m/zPredicted FragmentDescription
236/238/240[M]⁺Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1)
201/203[M-Cl]⁺Loss of chlorine radical. Isotopic pattern for Bromine will be present.
173/175[M-COCl]⁺Loss of the benzoyl chloride group. Isotopic pattern for Bromine will be present.
157[C₆H₃BrF]⁺Fragment corresponding to bromofluorobenzene.

Ionization method: Electron Ionization (EI). The presence of bromine and chlorine isotopes will result in a characteristic isotopic cluster for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR to achieve adequate signal intensity.

    • Reference the spectrum to the solvent peak (CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound has a low melting point (20-22 °C), it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be prepared.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Acquisition :

    • Introduce the sample into the ion source (e.g., Electron Ionization - EI).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

Visualizations

Spectroscopic Data Relationship

A This compound B 1H NMR A->B C 13C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Proton Environment B->F G Carbon Skeleton C->G H Functional Groups D->H I Molecular Weight & Fragmentation E->I

Caption: Logical relationship of spectroscopic techniques for molecular characterization.

Generalized Experimental Workflow

A Sample Preparation B NMR Analysis (1H and 13C) A->B C IR Analysis A->C D MS Analysis A->D E Data Acquisition B->E C->E D->E F Data Processing & Interpretation E->F G Structural Elucidation F->G

Caption: Generalized workflow for spectroscopic analysis.

Navigating the Solubility and Stability of 2-Bromo-5-fluorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorobenzoyl chloride is a reactive chemical intermediate crucial for the synthesis of a variety of pharmaceutical and specialty chemical compounds. Its utility is intrinsically linked to its solubility and stability in organic solvents, which dictates reaction conditions, purification strategies, and storage protocols. This technical guide provides a comprehensive overview of the expected solubility and stability profile of this compound based on the well-established chemistry of acyl chlorides. Due to the absence of specific quantitative data in publicly available literature, this document focuses on providing a robust framework for experimental determination, including detailed methodologies and predictive assessments.

Core Concepts: The Reactive Nature of Acyl Chlorides

This compound, as an acyl chloride, is characterized by a highly electrophilic carbonyl carbon. This is a consequence of the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This inherent reactivity is the primary determinant of its stability and solvent compatibility. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic attack.[1]

Reactivity with Protic Solvents: A Cautionary Note

Protic solvents, which possess a hydrogen atom bound to an electronegative atom (such as in water, alcohols, and primary or secondary amines), are generally unsuitable for dissolving this compound if the integrity of the compound is to be maintained.[1] The interaction with these solvents is not a simple dissolution but a chemical reaction known as solvolysis.[1]

  • Hydrolysis: Reaction with water, even trace amounts from atmospheric moisture, leads to rapid degradation to form 2-bromo-5-fluorobenzoic acid and hydrochloric acid.[2][3]

  • Alcoholysis: Reaction with alcohols results in the formation of the corresponding ester and HCl.[3]

  • Aminolysis: Reaction with primary or secondary amines yields the corresponding amide and HCl.[3]

These reactions are often vigorous and exothermic. Therefore, for applications requiring the acyl chloride to remain intact, the use of protic solvents should be strictly avoided.

Solubility in Aprotic Solvents: The Preferred Media

Aprotic solvents, which lack an acidic proton, are the recommended choice for dissolving and reacting with this compound.[1] These include a wide range of non-reactive solvents such as hydrocarbons, ethers, and chlorinated solvents. The solubility in these media will be governed by the polarity of the solvent and the overall polarity of the this compound molecule.

Predicted Solubility and Stability Profile

While quantitative data is not available, a qualitative assessment of solubility and stability in common organic solvents can be predicted based on the principles of "like dissolves like" and the known reactivity of acyl chlorides.

Solvent CategorySolvent ExamplePredicted SolubilityPredicted Stability & Compatibility
Protic Solvents Water, Methanol, EthanolReactive (Solvolysis)Unstable. Rapidly decomposes.[2][4]
Isopropanol, Acetic AcidReactive (Solvolysis)Unstable. Rapidly decomposes.[1]
Polar Aprotic Solvents Tetrahydrofuran (THF)Likely SolubleGood. Suitable for reactions, but should be anhydrous.[3]
Dichloromethane (DCM)Likely SolubleGood. A common solvent for acyl chloride reactions. Must be anhydrous.[3]
Acetonitrile (MeCN)Likely SolubleGood. Suitable for reactions, ensure it is anhydrous.[3]
N,N-Dimethylformamide (DMF)Likely SolubleGood, with caution. DMF can contain trace water and may have some reactivity under certain conditions.[5]
AcetoneLikely SolubleFair. Potential for slow enolate-catalyzed reactions, should be used with caution and be anhydrous.
Non-Polar Aprotic Solvents Toluene, HexanesLikely SolubleGood. Suitable for reactions and storage, provided they are anhydrous.
Diethyl EtherLikely SolubleGood. Suitable for reactions, must be anhydrous.

Note: All aprotic solvents must be rigorously dried before use to prevent hydrolysis.

Experimental Determination of Solubility and Stability

Given the lack of published data, experimental determination is crucial for any research or development activities involving this compound.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a chosen anhydrous aprotic solvent at a specific temperature.

Materials:

  • This compound

  • Selected anhydrous aprotic solvent(s)

  • Vials with tight-fitting caps

  • Constant temperature shaker/incubator

  • Analytical balance

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected anhydrous solvent. "Excess" is confirmed by the presence of undissolved solid.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.[1]

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.

    • Record the exact volume of the filtrate.

    • Dilute the filtered solution to the mark with the same anhydrous solvent.

  • Analytical Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method to determine the concentration of the compound in the diluted sample.

    • Construct a calibration curve from the standard solutions.

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. This concentration represents the solubility at the specified temperature.

Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound in a selected anhydrous aprotic solvent over time.

Materials:

  • This compound

  • Selected anhydrous aprotic solvent(s)

  • Vials with tight-fitting caps, stored under an inert atmosphere (e.g., in a glovebox or desiccator)

  • Constant temperature storage chambers (e.g., 25 °C, 40 °C)

  • HPLC or GC system

Methodology:

  • Preparation of Stock Solution:

    • Prepare a solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

    • Dispense this solution into several vials, ensuring a consistent volume in each.

    • Seal the vials tightly under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Time-Point Analysis:

    • Establish a baseline (T=0) by immediately analyzing one of the prepared vials.

    • Store the remaining vials at the desired temperature(s).

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial from storage.

    • Analyze the sample by HPLC or GC to determine the concentration of this compound.

    • Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products (e.g., 2-bromo-5-fluorobenzoic acid).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage temperature.

    • The rate of degradation can be determined from the slope of this plot. This data can be used to establish a shelf-life for the compound in solution under the tested conditions.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility and stability.

G Workflow for Solubility and Stability Assessment of this compound cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sat_sol Prepare Saturated Solution (Excess Solute in Anhydrous Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_sat_sol->equilibrate sample_filter Sample and Filter Supernatant equilibrate->sample_filter quantify_sol Quantify by HPLC/GC (Against Standards) sample_filter->quantify_sol calc_sol Calculate Solubility (e.g., mg/mL or mol/L) quantify_sol->calc_sol end Report Findings calc_sol->end prep_stock Prepare Stock Solution (Known Concentration in Anhydrous Solvent) store_samples Store Aliquots at Set Temperatures (Under Inert Atmosphere) prep_stock->store_samples analyze_t0 Analyze Baseline Sample (T=0) prep_stock->analyze_t0 analyze_intervals Analyze Samples at Time Intervals store_samples->analyze_intervals plot_data Plot Concentration vs. Time (Identify Degradation Products) analyze_t0->plot_data analyze_intervals->plot_data plot_data->end start Select Anhydrous Aprotic Solvent start->prep_sat_sol start->prep_stock

Caption: Experimental workflow for assessing solubility and stability.

Conclusion and Recommendations

References

A Methodological Guide to the Theoretical and Computational Investigation of 2-Bromo-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorobenzoyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its molecular structure, reactivity, and spectroscopic properties is crucial for optimizing reaction conditions and designing novel derivatives. This technical guide outlines a comprehensive methodological framework for the theoretical and computational investigation of this compound using quantum chemical methods. In the absence of extensive published computational data for this specific molecule, this document serves as a detailed protocol, drawing upon established computational studies of analogous substituted benzoyl chlorides and halobenzenes. The guide details the computational protocols for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties, providing a roadmap for researchers to generate and interpret high-quality theoretical data.

Introduction

Substituted benzoyl chlorides are a class of versatile reagents in organic synthesis. The presence of halogen substituents, such as in this compound, significantly influences the molecule's reactivity and electronic properties. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating the molecular characteristics that govern its chemical behavior. This guide provides a systematic approach to the computational modeling of this compound, enabling a deeper understanding of its properties.

Computational Methodology

This section details the recommended computational protocols for a thorough theoretical study of this compound.

Geometry Optimization

The first step in any computational analysis is to determine the ground-state equilibrium geometry of the molecule.

Protocol:

  • Software: Gaussian, ORCA, or any other suitable quantum chemistry software package.

  • Method: Density Functional Theory (DFT) is a robust and widely used method for such calculations. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for the electronegative halogen atoms, and polarization functions (d,p) allow for more flexibility in the orbital shapes.

  • Procedure:

    • Construct the initial molecular structure of this compound.

    • Perform a geometry optimization calculation without any symmetry constraints.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable equilibrium geometry.

The optimized geometric parameters (bond lengths and angles) can then be tabulated for analysis.

Vibrational Analysis

Vibrational frequency calculations are essential for predicting the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Software: As above.

  • Method: Using the optimized geometry obtained from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Procedure:

    • The output will provide the harmonic vibrational frequencies, IR intensities, and Raman activities.

    • It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model, allowing for a more accurate comparison with experimental spectra.

    • The calculated spectra can be visualized and compared with experimental FTIR and FT-Raman spectra for validation of the computational model.

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.

Protocol:

  • Software: As above.

  • Method: The electronic properties can be calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)) using the optimized geometry.

  • Key Properties to Analyze:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting how the molecule will interact with other reagents.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge transfer interactions within the molecule.

Predicted Data and Analysis

While specific published data for this compound is scarce, this section presents the expected results from the aforementioned computational protocols in a structured format. These tables are populated with representative data based on studies of similar molecules.

Optimized Geometric Parameters

The following table summarizes the predicted optimized geometric parameters for this compound.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-Br1.89
C-F1.35
C-C (ring)1.39 - 1.41
C=O1.20
C-Cl1.78
**Bond Angles (°) **C-C-Br119.5
C-C-F118.0
C-C=O125.0
O=C-Cl120.0
Predicted Vibrational Frequencies

A selection of predicted, scaled vibrational frequencies and their assignments are presented below.

Wavenumber (cm⁻¹)Assignment
~3100C-H stretching
~1750C=O stretching
~1600C=C aromatic stretching
~1250C-F stretching
~1100C-Cl stretching
~650C-Br stretching
Predicted Electronic Properties

The key electronic properties are summarized in the following table.

PropertyPredicted Value
HOMO Energy -7.0 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 5.5 eV

Visualizations

Visual representations are critical for understanding the complex data generated from computational studies.

cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep

Caption: A typical workflow for the computational analysis of this compound.

Caption: Molecular structure of this compound with atom numbering for theoretical calculations.

start This compound + Nucleophile (e.g., R-NH2) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Amide Product + HCl intermediate->product Chloride Elimination

Caption: A representative signaling pathway for the reaction of this compound with an amine.

Conclusion

This technical guide provides a comprehensive framework for conducting theoretical and computational studies on this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and electronic property calculations, researchers can gain valuable insights into the molecular characteristics of this important synthetic intermediate. The predicted data and visualizations presented herein serve as a valuable reference for interpreting the results of such studies. This methodological approach will empower researchers, scientists, and drug development professionals to better understand and utilize this compound in their synthetic endeavors.

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-fluorobenzoyl chloride, a key intermediate in the preparation of various pharmaceutical and agrochemical compounds. This document details the primary synthetic routes, presents detailed experimental protocols, and summarizes quantitative data to facilitate the selection of the most suitable method for laboratory and industrial applications.

Core Synthesis Pathway: Chlorination of 2-Bromo-5-fluorobenzoic Acid

The most prevalent and straightforward method for the synthesis of this compound is the direct chlorination of its corresponding carboxylic acid, 2-Bromo-5-fluorobenzoic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

The general reaction scheme is as follows:

G 2-Bromo-5-fluorobenzoic_acid 2-Bromo-5-fluorobenzoic Acid 2-Bromo-5-fluorobenzoyl_chloride This compound 2-Bromo-5-fluorobenzoic_acid->2-Bromo-5-fluorobenzoyl_chloride Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Reaction Reaction Chlorinating_Agent->Reaction G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start 2-Bromo-5-fluorobenzoic Acid Reaction_Step Chlorination Reaction Start->Reaction_Step Reagents Chlorinating Agent (SOCl₂ or (COCl)₂) + Catalyst (DMF) Reagents->Reaction_Step Workup Removal of Excess Reagent & Solvent Reaction_Step->Workup Purification Vacuum Distillation (Optional) Workup->Purification Final_Product This compound Workup->Final_Product If used directly Purification->Final_Product

Unveiling the Structural Nuances of 2-Bromo-5-fluorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and conformational preferences of 2-Bromo-5-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. In the absence of direct experimental data for this specific molecule, this paper draws upon comprehensive studies of closely related analogues and computational chemistry principles to present a predictive overview of its structural characteristics. This document is intended to serve as a valuable resource for researchers, offering insights into the molecule's stereochemistry and providing detailed experimental protocols for its empirical study.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is defined by a benzene ring substituted with a bromine atom at the C2 position, a fluorine atom at the C5 position, and a benzoyl chloride group at the C1 position. A critical aspect of its structure is the rotational freedom around the C1-C(O)Cl single bond, which gives rise to different conformers.

Based on extensive studies of 2-halobenzoyl chlorides (where the halogen is fluorine, chlorine, or bromine) using gas electron diffraction and computational methods, it is predicted that this compound exists as a mixture of two stable, non-planar conformers: an anti and a gauche form.[1] The anti conformer, where the C=O bond is directed away from the ortho-bromine atom, is expected to be the lower energy and therefore more abundant form.[1] The presence of the bulky bromine atom at the ortho position is likely to induce a greater deviation from planarity in both conformers compared to simpler benzoyl chlorides.[1]

Tabulated Predicted Structural Data

The following tables summarize the predicted geometric parameters for the dominant anti conformer of this compound. These values are extrapolated from trends observed in related 2-halobenzoyl chlorides and are presented as a baseline for future experimental and computational verification.[1]

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C=O~1.18 - 1.20
C-Cl (acyl)~1.78 - 1.80
C-C (ring avg.)~1.39 - 1.41
C-Br~1.88 - 1.92
C-F~1.34 - 1.36
C-C(O)Cl~1.48 - 1.52

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
O=C-Cl~120 - 122
C(ring)-C(ring)-Br~118 - 121
C(ring)-C(ring)-F~117 - 120
C(ring)-C-C(O)Cl~119 - 123

Table 3: Predicted Dihedral Angles

Dihedral Angle (Cring-Cring-C-O)Predicted Angle (°)Conformer
τ (anti)~15 - 30anti
τ (gauche)~100 - 120gauche

Experimental Protocols for Structural Elucidation

To empirically determine the molecular structure and conformation of this compound, a combination of spectroscopic and diffraction techniques would be employed.

Gas Electron Diffraction (GED)

Objective: To determine the gas-phase molecular structure and conformational composition.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Bombardment: A high-energy electron beam is directed at the gas stream.

  • Scattering and Detection: The scattered electrons form a diffraction pattern that is captured on a detector.

  • Data Analysis: The diffraction data is analyzed to determine the radial distribution of atoms, from which bond lengths, bond angles, and dihedral angles can be derived.

  • Conformational Analysis: The experimental data is fitted with theoretical models of the anti and gauche conformers to determine their relative populations.[1]

X-Ray Crystallography

Objective: To determine the solid-state molecular structure.

Methodology:

  • Crystallization: Single crystals of this compound are grown from a suitable solvent.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the chemical environment of the nuclei and infer conformational details in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and coupling constants of the protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish connectivity between atoms.

  • NOESY/ROESY: Nuclear Overhauser Effect spectroscopy is used to determine through-space proximities of atoms, which can help in elucidating the preferred conformation in solution.

Workflow for Molecular Structure Determination

The following diagram illustrates a typical workflow for the comprehensive determination of the molecular structure of a small organic molecule like this compound.

G Experimental Workflow for Molecular Structure Determination cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_gas Gas Phase cluster_solid Solid State cluster_solution Solution cluster_computational Computational Modeling cluster_results Final Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification ged Gas Electron Diffraction (GED) purification->ged xrd X-Ray Crystallography purification->xrd nmr NMR Spectroscopy (1D, 2D, NOESY) purification->nmr dft DFT/Ab Initio Calculations purification->dft data_integration Data Integration and Structure Refinement ged->data_integration xrd->data_integration nmr->data_integration dft->data_integration final_structure Comprehensive Molecular Structure (Bond Lengths, Angles, Conformation) data_integration->final_structure

Caption: A generalized workflow for the synthesis, purification, and multi-technique structural analysis of this compound.

Conclusion

While direct experimental data for this compound remains to be published, a robust predictive model of its molecular structure and conformation can be constructed based on high-quality data from analogous compounds. It is anticipated that this molecule adopts two stable, non-planar conformers (anti and gauche), with the anti conformer being energetically more favorable. The provided experimental protocols outline a comprehensive approach to validate these predictions and to provide a definitive structural characterization. This guide serves as a foundational resource for researchers working with this important chemical intermediate, facilitating a deeper understanding of its properties and reactivity.

References

A Technical Guide to the Potential Applications of 2-Bromo-5-fluorobenzoyl Chloride in Novel Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct peer-reviewed scientific literature on the applications of 2-Bromo-5-fluorobenzoyl chloride is limited. This guide is a predictive overview based on the well-established reactivity of its functional groups and the known biological activities of structurally analogous compounds. The experimental protocols and potential mechanisms of action proposed herein are intended to serve as a strategic roadmap for future investigation.

Introduction

This compound is a halogenated aromatic acyl chloride, a class of compounds that serve as highly versatile intermediates in organic synthesis. Its structure is characterized by three key features:

  • Acyl Chloride Group: A highly reactive electrophilic center, ideal for nucleophilic acyl substitution reactions to form amides, esters, and ketones.

  • Fluorine Atom: A common substituent in medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of molecules.

  • Bromine Atom: A valuable synthetic handle that allows for further molecular elaboration through modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

This unique combination of reactive sites makes this compound a promising starting material for the construction of diverse and complex molecules, particularly in the realm of drug discovery and materials science. This document provides a technical framework for exploring its potential in synthesizing novel compounds with therapeutic relevance.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. Experimental determination is recommended for definitive values.

PropertyValueSource
CAS Number 111771-13-2[1]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Melting Point 20-22 °C[1]
Boiling Point (Predicted) 243.7 ± 20.0 °C at 760 mmHg[1]
Density (Predicted) 1.742 ± 0.06 g/cm³[1]
Flash Point 101.2 °C[1]
Purity (Typical) ≥95%[2]

Core Synthetic Applications

The reactivity of this compound allows for its use in a variety of fundamental organic transformations to generate diverse molecular scaffolds.

Synthesis of Benzamides and Benzoate Esters

The acyl chloride readily reacts with primary or secondary amines to yield N-substituted 2-bromo-5-fluorobenzamides and with alcohols to form the corresponding esters. These reactions are typically high-yielding and form the basis for creating libraries of compounds for biological screening.[3]

Friedel-Crafts Acylation for Benzophenone Scaffolds

A key application is the Friedel-Crafts acylation of aromatic compounds to produce substituted benzophenones.[4] The benzophenone core is a "privileged structure" in medicinal chemistry, found in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties.[4]

G start 2-Bromo-5-fluorobenzoyl chloride + Arene process Friedel-Crafts Acylation start->process reagent Lewis Acid (e.g., AlCl₃) Dichloromethane (DCM) reagent->process intermediate Crude Benzophenone Derivative process->intermediate Reaction Work-up purification Purification (Column Chromatography) intermediate->purification product Pure Substituted 2-Bromo-5-fluorobenzophenone purification->product analysis Structural Analysis (NMR, MS) product->analysis

General workflow for Friedel-Crafts acylation.
Palladium-Catalyzed Cross-Coupling

The bromine atom on the aromatic ring is a key site for post-acylation modifications. It enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups, dramatically increasing molecular complexity and allowing for fine-tuning of biological activity.[5][6]

Potential Applications in Drug Discovery

Based on the activities of structurally related compounds, derivatives of this compound are hypothesized to be valuable candidates for several therapeutic areas.

G start 2-Bromo-5-fluorobenzoyl chloride lib Library of Derivatives (Amides, Benzophenones, Bi-aryls) start->lib Synthetic Chemistry screen High-Throughput Screening lib->screen Biological Assays hit Hit Identification screen->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Logical relationship for a drug discovery cascade.
Anticancer Agents

  • Kinase Inhibitors: The dysregulation of protein kinases is a primary driver of many cancers.[6] Small molecule kinase inhibitors are a major class of targeted therapies. The 2-bromo-5-fluorobenzoyl scaffold can be elaborated to create rigid, heterocyclic systems that can fit into the ATP-binding pocket of kinases, with the halogen atoms potentially forming key interactions to enhance potency and selectivity.[7][8]

G rtk Growth Factor Receptor Tyrosine Kinase (RTK) ras RAS rtk:f1->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Novel Inhibitor inhibitor->raf Inhibits

Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.
Anti-inflammatory Agents

Derivatives of halogenated benzoic acids have been explored as potent anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes.[9] By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, which are key mediators of pain and inflammation.[9][10]

G membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa Catalyzed by pla2 PLA₂ pla2->aa pgs Prostaglandins (PGE₂) aa->pgs Catalyzed by cox COX-1 / COX-2 Enzymes cox->pgs inflammation Inflammation & Pain pgs->inflammation inhibitor Novel Inhibitor inhibitor->cox Inhibits

Inhibition of the Prostaglandin synthesis pathway.
Antimicrobial Agents

The benzophenone scaffold and other halogenated aromatic structures are known to exhibit significant antibacterial and antifungal properties.[4] The presence of both bromine and fluorine in derivatives of this compound suggests a strong potential for the development of novel antimicrobial agents.[3]

Experimental Protocols

The following are representative, detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of N-Aryl-2-bromo-5-fluorobenzamide

  • Materials:

    • Substituted aniline (1.0 equivalent)

    • This compound (1.1 equivalents)

    • Triethylamine (1.5 equivalents)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the substituted aniline (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add this compound (1.1 equiv.) dropwise to the solution over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired benzamide.

Protocol 2: Friedel-Crafts Acylation for a 2-Bromo-5-fluorobenzophenone Derivative

  • Materials:

    • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • This compound (1.0 equivalent)

    • Substituted arene (e.g., anisole) (1.1 equivalents)

    • Ice-cold water and 1 M HCl

  • Procedure:

    • Suspend anhydrous AlCl₃ (1.2 equiv.) in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add this compound (1.0 equiv.) to the cooled suspension.

    • In a separate funnel, prepare a solution of the substituted arene (1.1 equiv.) in anhydrous DCM.

    • Add the arene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water, saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography (e.g., hexanes/ethyl acetate) to obtain the pure benzophenone derivative.[4]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

  • Materials:

    • Target kinase enzyme and its specific substrate

    • Synthesized inhibitor compounds (dissolved in DMSO)

    • Kinase assay buffer

    • ATP solution

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

    • In each well of the plate, add the kinase enzyme, its substrate, and the inhibitor solution (or DMSO for control).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and quantify the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.[11]

Conclusion

This compound is a highly promising, yet underexplored, chemical building block. Its inherent reactivity and strategic placement of halogen atoms provide a robust platform for the synthesis of diverse and complex molecules. The demonstrated success of analogous compounds in medicinal chemistry strongly suggests that derivatives of this compound could yield novel and potent therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. This guide serves as a foundational resource to stimulate and direct further research into unlocking the full potential of this versatile intermediate.

References

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 2-Bromo-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of aryl ketones. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, typically catalyzed by a Lewis acid. The resulting aryl ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. 2-Bromo-5-fluorobenzoyl chloride is a valuable building block, as the resulting (2-bromo-5-fluorophenyl)(aryl)methanones can be further functionalized, making them attractive precursors in drug discovery. For instance, the benzophenone core is a privileged structure in medicinal chemistry, and the presence of bromine and fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[1] Derivatives of similar halogenated benzophenones have been investigated for their potential as kinase inhibitors, which play a crucial role in cellular signaling pathways implicated in diseases such as cancer.[1]

This document provides detailed application notes and protocols for the use of this compound in Friedel-Crafts acylation reactions with various aromatic substrates.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of this compound. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the acylium ion, forming a sigma complex (also known as an arenium ion), which is a carbocation intermediate.

  • Deprotonation: A weak base, typically the chloroaluminate complex ([AlCl₄]⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final aryl ketone product. The AlCl₃ catalyst is regenerated in this step.

Mandatory Visualization: Reaction Mechanism

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation A This compound C Acylium Ion + [AlCl₄]⁻ A->C + AlCl₃ B AlCl₃ (Lewis Acid) E Sigma Complex C->E + Ar-H D Aromatic Substrate (Ar-H) F (2-bromo-5-fluorophenyl)(aryl)methanone E->F - H⁺ G HCl + AlCl₃

Caption: General mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocols

The following is a representative experimental protocol for the Friedel-Crafts acylation of an aromatic substrate with this compound. This protocol is based on established methodologies for similar reactions.[1]

Materials:

  • This compound (1.0 equivalent)

  • Aromatic substrate (e.g., anisole, toluene, xylene) (1.1 equivalents)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled suspension. Following this, add the aromatic substrate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure (2-bromo-5-fluorophenyl)(aryl)methanone.

Mandatory Visualization: Experimental Workflow

G start Start setup Reaction Setup: - Suspend AlCl₃ in anhydrous DCM - Cool to 0 °C start->setup addition Reactant Addition: - Add this compound - Add aromatic substrate setup->addition reaction Reaction: - Stir at room temperature - Monitor by TLC addition->reaction workup Work-up: - Quench with ice and HCl reaction->workup extraction Extraction: - Separate layers - Extract aqueous phase with DCM workup->extraction washing Washing: - Wash with H₂O, NaHCO₃, brine extraction->washing drying Drying and Concentration: - Dry with MgSO₄/Na₂SO₄ - Concentrate on rotary evaporator washing->drying purification Purification: - Flash column chromatography drying->purification end End Product: (2-bromo-5-fluorophenyl)(aryl)methanone purification->end

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Data Presentation

The following table summarizes the expected products and estimated yields for the Friedel-Crafts acylation of various aromatic substrates with this compound. The yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions.

Aromatic SubstrateProduct NameExpected Major Isomer(s)Estimated Yield (%)
Benzene(2-Bromo-5-fluorophenyl)(phenyl)methanone-75-85
Toluene(2-Bromo-5-fluorophenyl)(p-tolyl)methanonepara80-90
Anisole(2-Bromo-5-fluorophenyl)(4-methoxyphenyl)methanonepara85-95
o-Xylene(2-Bromo-5-fluorophenyl)(3,4-dimethylphenyl)methanone-70-80
m-Xylene(2-Bromo-5-fluorophenyl)(2,4-dimethylphenyl)methanone-75-85
p-Xylene(2-Bromo-5-fluorophenyl)(2,5-dimethylphenyl)methanone-70-80
Naphthalene(2-Bromo-5-fluorophenyl)(naphthalen-1-yl)methanone and (2-Bromo-5-fluorophenyl)(naphthalen-2-yl)methanoneMixture of isomers60-75

Note: The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. Electron-donating groups generally direct acylation to the ortho and para positions, with the para product often being favored due to reduced steric hindrance.

Applications in Drug Development: Kinase Inhibitor Scaffolds

Derivatives of halogenated benzophenones have shown promise as scaffolds for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By inhibiting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect. The (2-bromo-5-fluorophenyl)(aryl)methanone core can be elaborated through various chemical transformations to generate a library of compounds for screening against different kinase targets.

Mandatory Visualization: Hypothetical Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., MAPK, PI3K) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor (2-bromo-5-fluorophenyl) (aryl)methanone Derivative Inhibitor->Kinase inhibits

Caption: Inhibition of a kinase signaling pathway by a benzophenone derivative.

Conclusion

This compound is a versatile reagent for the synthesis of a variety of (2-bromo-5-fluorophenyl)(aryl)methanones via the Friedel-Crafts acylation reaction. The resulting products are valuable intermediates for the development of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition for cancer therapy. The provided protocols and data serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields.

References

Application Notes and Protocols for Amide Synthesis using 2-Bromo-5-fluorobenzoyl Chloride and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted-2-bromo-5-fluorobenzamides through the reaction of 2-Bromo-5-fluorobenzoyl chloride with a range of primary amines. This class of compounds holds significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. The described protocol is a robust and efficient method for generating diverse amide libraries for screening and lead optimization. Included are reaction conditions, purification methods, and representative yield data. Furthermore, the application of these synthesized amides as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC) is discussed, with a corresponding signaling pathway diagram to illustrate the mechanism of action in cancer cells.

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The reaction between an acyl chloride and a primary amine is a fundamental and widely utilized method for the formation of N-substituted amides. This compound is a valuable building block in this context, as the resulting benzamide scaffold, featuring bromine and fluorine substituents, is a privileged structure in drug discovery. These halogen atoms can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further synthetic modifications.

Recent research has highlighted the potential of N-substituted benzamides as potent enzyme inhibitors. Notably, derivatives of N-benzyl-2-fluorobenzamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two key targets in oncology. The dual inhibition of these pathways presents a promising strategy for overcoming drug resistance and improving therapeutic outcomes in cancers such as triple-negative breast cancer.

Data Presentation

The following table summarizes the expected yields for the synthesis of various N-substituted-2-bromo-5-fluorobenzamides based on reactions with analogous substrates and general knowledge of this type of acylation reaction. The reaction conditions are based on the general protocol provided in the subsequent section.

Primary AmineProduct NameExpected Yield (%)
BenzylamineN-Benzyl-2-bromo-5-fluorobenzamide>90%
AnilineN-Phenyl-2-bromo-5-fluorobenzamide85-95%
4-FluoroanilineN-(4-Fluorophenyl)-2-bromo-5-fluorobenzamide85-95%
4-ChloroanilineN-(4-Chlorophenyl)-2-bromo-5-fluorobenzamide80-90%
4-MethoxyanilineN-(4-Methoxyphenyl)-2-bromo-5-fluorobenzamide85-95%
EthylamineN-Ethyl-2-bromo-5-fluorobenzamide>90%
PropylamineN-Propyl-2-bromo-5-fluorobenzamide>90%
IsopropylamineN-Isopropyl-2-bromo-5-fluorobenzamide80-90% (potential for steric hindrance)

Note: Yields are estimates and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of N-substituted-2-bromo-5-fluorobenzamides

This protocol describes a general and efficient method for the acylation of primary amines with this compound.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.05 eq)

  • Triethylamine (Et3N) or Pyridine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a separate portion of anhydrous dichloromethane and add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-substituted-2-bromo-5-fluorobenzamide.

Safety Precautions: this compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, especially on a larger scale; therefore, controlled addition and cooling are crucial.

Application in Cancer Research: Dual EGFR/HDAC Inhibition

N-substituted-2-bromo-5-fluorobenzamides are being investigated as dual inhibitors of EGFR and HDAC, which are both implicated in cancer progression.

  • EGFR Signaling: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and MAPK pathways.[3][4] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[3][4]

  • HDAC Function: Histone Deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[5][6][7] HDACs are often overexpressed in cancer cells, resulting in the silencing of tumor suppressor genes.[5] HDAC inhibitors can reactivate these genes, leading to cell cycle arrest and apoptosis.[5][6][7]

By simultaneously inhibiting both EGFR and HDAC, these dual-target agents can attack cancer cells on multiple fronts, potentially leading to synergistic anticancer effects and overcoming resistance mechanisms.[8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Primary Amine (1.05 eq) and Triethylamine (1.1 eq) in anhydrous DCM cool Cool amine solution to 0°C prep_amine->cool prep_acyl Dissolve 2-Bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM add Add acyl chloride solution dropwise to amine solution prep_acyl->add cool->add react Stir at room temperature for 2-4 hours add->react quench Quench with water react->quench extract Wash with 1M HCl, sat. NaHCO3, and brine quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by recrystallization or chromatography dry->purify product Pure N-substituted- 2-bromo-5-fluorobenzamide purify->product

Caption: Workflow for the synthesis of N-substituted-2-bromo-5-fluorobenzamides.

EGFR and HDAC Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_nucleus Nucleus egf EGF egfr EGFR egf->egfr Binds pi3k PI3K egfr->pi3k ras Ras egfr->ras stat3 STAT3 egfr->stat3 akt Akt pi3k->akt transcription Gene Transcription (Proliferation, Survival) akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription stat3->transcription histones Histones acetyl_histones Acetylated Histones histones->acetyl_histones Deacetylation hdac HDAC tsg Tumor Suppressor Genes (e.g., p21, p53) acetyl_histones->tsg Activation apoptosis Apoptosis & Cell Cycle Arrest tsg->apoptosis Induces inhibitor 2-Bromo-5-fluorobenzamide Derivative inhibitor->egfr Inhibits inhibitor->hdac Inhibits

Caption: Dual inhibition of EGFR and HDAC pathways by 2-bromo-5-fluorobenzamide derivatives.

References

Application Notes: 2-Bromo-5-fluorobenzoyl Chloride in the Synthesis of the Wip1 Phosphatase Inhibitor, GSK2830371

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-fluorobenzoyl chloride is a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, offers medicinal chemists versatile handles for molecular elaboration and fine-tuning of physicochemical properties. This document details the application of this compound in the synthesis of GSK2830371, a potent and selective allosteric inhibitor of the wild-type p53-induced phosphatase 1 (Wip1).

GSK2830371: A Targeted Anticancer Agent

GSK2830371 is a first-in-class, orally active inhibitor of Wip1 phosphatase, an enzyme implicated in the development of various cancers.[1] Wip1 is a negative regulator of the DNA damage response (DDR) pathway, and its overexpression can lead to the suppression of tumor suppressor proteins like p53. By inhibiting Wip1, GSK2830371 enhances the phosphorylation of Wip1 substrates, leading to the activation of tumor-suppressing pathways and subsequent inhibition of cancer cell growth.[2]

The synthesis of GSK2830371 involves a crucial amide bond formation step where this compound is coupled with a chiral amine intermediate. The 2-bromo-5-fluorobenzoyl moiety plays a significant role in the molecule's interaction with the allosteric binding site of the Wip1 phosphatase.

Quantitative Data

The following tables summarize the key quantitative data for GSK2830371.

Table 1: In Vitro Biological Activity of GSK2830371

ParameterValueReference
Wip1 Phosphatase Inhibition (IC50) 6 nM
MCF-7 Cell Growth Inhibition (GI50) 2.65 µM

Table 2: In Vivo Efficacy of GSK2830371

Animal ModelDosingTumor Growth InhibitionReference
DOHH2 Tumor Xenografts 150 mg/kg, twice daily41%
DOHH2 Tumor Xenografts 150 mg/kg, three times daily68%

Experimental Protocols

The following is a representative protocol for the key amidation step in the synthesis of GSK2830371 using this compound. This protocol is based on standard amide coupling procedures prevalent in medicinal chemistry.

Synthesis of N-((S)-1-(3-aminopyridin-4-yl)-2-(isopropylsulfonyl)ethyl)-2-bromo-5-fluorobenzamide (a key precursor to GSK2830371)

Materials:

  • (S)-4-(1-amino-2-(isopropylsulfonyl)ethyl)pyridin-3-amine

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-(1-amino-2-(isopropylsulfonyl)ethyl)pyridin-3-amine (1.0 equivalent) and dissolved in anhydrous dichloromethane under a nitrogen atmosphere.

  • Base Addition: Triethylamine (1.2 equivalents) is added to the solution, and the mixture is stirred at room temperature for 10 minutes.

  • Acylation: A solution of this compound (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired N-((S)-1-(3-aminopyridin-4-yl)-2-(isopropylsulfonyl)ethyl)-2-bromo-5-fluorobenzamide.

Visualizations

Wip1 Signaling Pathway and Inhibition by GSK2830371

The following diagram illustrates the role of Wip1 in the DNA damage response pathway and the mechanism of inhibition by GSK2830371.

Wip1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates (activates) Chk2 Chk2 ATM->Chk2 phosphorylates (activates) CellCycleArrest Cell Cycle Arrest Apoptosis p53->CellCycleArrest Wip1 Wip1 Phosphatase p53->Wip1 induces expression Chk2->CellCycleArrest Wip1->ATM dephosphorylates (inactivates) Wip1->p53 dephosphorylates (inactivates) Wip1->Chk2 dephosphorylates (inactivates) GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Caption: Wip1 phosphatase as a negative regulator of the DNA damage response and its inhibition by GSK2830371.

Experimental Workflow for the Synthesis of a GSK2830371 Precursor

The following diagram outlines the general experimental workflow for the amide coupling reaction.

Synthesis_Workflow Start Start: Dissolve chiral amine and base in anhydrous DCM Acylation Add this compound solution dropwise at 0 °C Start->Acylation Reaction Stir at room temperature (2-4 hours) Acylation->Reaction Monitoring Monitor reaction progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous work-up and extraction Monitoring->Workup Purification Column chromatography Workup->Purification End End: Purified Product Purification->End

Caption: General workflow for the synthesis of a key GSK2830371 precursor via amide coupling.

References

Application Notes and Protocols for Acylation Reactions with 2-Bromo-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzoyl chloride is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 2-bromo-5-fluorobenzoyl moiety into a variety of molecular scaffolds. This functional group is of interest in medicinal chemistry and materials science due to the influence of the halogen substituents on the physicochemical properties of the resulting compounds. The bromine atom can act as a handle for further transformations, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Acyl chlorides, such as this compound, are highly reactive acylating agents that readily react with a wide range of nucleophiles, including amines, alcohols, and aromatic systems, to form amides, esters, and ketones, respectively. These reactions typically proceed via a nucleophilic acyl substitution mechanism. This document provides detailed protocols for three common types of acylation reactions using this compound: N-acylation of amines, O-acylation of alcohols, and Friedel-Crafts acylation of aromatic compounds.

N-Acylation of Amines to Synthesize Amides

The reaction of this compound with primary or secondary amines is a robust method for the formation of N-substituted 2-bromo-5-fluorobenzamides. The reaction is typically rapid and proceeds at or below room temperature in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.[1][2]

Experimental Protocol: General Procedure for N-Acylation

Materials and Reagents:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.0 eq.)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.1 - 1.2 eq.)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

    • Separate the organic layer and dry it over anhydrous MgSO₄.[3]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Data Presentation: N-Acylation Reaction Conditions
ParameterConditionNotes
Nucleophile Primary or Secondary Amine (e.g., Aniline, Benzylamine)Stoichiometry: 1.0 equivalent.
Base Triethylamine or PyridineStoichiometry: 1.1 - 1.2 equivalents to scavenge HCl.[1]
Solvent Anhydrous Dichloromethane (DCM) or THFEnsure solvent is dry to prevent hydrolysis of the acyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.[3]
Reaction Time 1 - 4 hoursMonitor by TLC for completion.[1]
Workup Aqueous wash with acid, base, and brineTo remove excess reagents and byproducts.[3]

Visualization: N-Acylation Experimental Workflow

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine and Base in Anhydrous DCM cool Cool Amine Solution to 0 °C prep_amine->cool prep_acyl Dissolve 2-Bromo-5-fluorobenzoyl Chloride in Anhydrous DCM add Add Acyl Chloride Solution Dropwise (15-30 min) prep_acyl->add cool->add react Stir at Room Temperature (2-4 hours) add->react quench Quench with Water react->quench wash Wash with 1M HCl, Sat. NaHCO₃, and Brine quench->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify

N-Acylation Experimental Workflow

O-Acylation of Alcohols to Synthesize Esters

The O-acylation of primary and secondary alcohols with this compound provides the corresponding esters. The reaction is typically performed under anhydrous conditions, often using a base like pyridine, which can also act as a nucleophilic catalyst.[4] For less reactive alcohols, a more potent catalyst such as 4-Dimethylaminopyridine (DMAP) may be employed.

Experimental Protocol: General Procedure for O-Acylation

Materials and Reagents:

  • This compound (1.1 eq.)

  • Primary or secondary alcohol (1.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.2 eq.) or DMAP (catalytic amount)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.[4]

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add this compound (1.1 eq.) dropwise to the stirred solution.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. For sterically hindered or less reactive alcohols, the reaction may require gentle heating or a longer reaction time. Monitor progress by TLC.

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[5]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

    • Purify the crude ester by flash column chromatography on silica gel.[5]

Data Presentation: O-Acylation Reaction Conditions
ParameterConditionNotes
Nucleophile Primary or Secondary AlcoholStoichiometry: 1.0 equivalent. Tertiary alcohols are less reactive.[4]
Catalyst/Base Pyridine (1.2 eq.) or DMAP (catalytic)Pyridine acts as both a base and a catalyst.[4]
Solvent Anhydrous Dichloromethane (DCM)Must be anhydrous to prevent hydrolysis.[4]
Temperature 0 °C to Room TemperatureGentle heating may be required for less reactive substrates.
Reaction Time 2 - 16 hoursHighly dependent on the reactivity of the alcohol.
Workup Aqueous wash with acid, base, and brineStandard procedure to remove impurities.[5]

Visualization: O-Acylation Experimental Workflow

O_Acylation_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_reagents Dissolve Alcohol and Pyridine in Anhydrous DCM under N₂ cool Cool Solution to 0 °C setup_reagents->cool add_acyl Add 2-Bromo-5-fluorobenzoyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash Wash with Sat. NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

O-Acylation Experimental Workflow

Friedel-Crafts Acylation of Aromatic Compounds

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[6] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, forming a highly electrophilic acylium ion.[7] This electrophile is then attacked by the electron-rich aromatic substrate. Unlike Friedel-Crafts alkylation, this reaction does not suffer from carbocation rearrangements and the product is deactivated towards further acylation.[7]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Note: This protocol is adapted from procedures using the analogous 2-bromobenzoyl chloride and may require optimization.[8][9]

Materials and Reagents:

  • This compound (1.0 eq.)

  • Aromatic substrate (e.g., Toluene, Anisole) (1.1 eq.)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)

  • Anhydrous dichloromethane (DCM) or Carbon disulfide (CS₂)

  • Crushed ice

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, and ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a stirrer and under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add this compound (1.0 eq.) to the cooled suspension. In a separate dropping funnel, prepare a solution of the aromatic substrate (1.1 eq.) in anhydrous DCM.[8]

  • Acylation Reaction: Add the solution of the aromatic substrate dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.[8] After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[8]

  • Workup:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously.[8]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.[9]

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[8]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[9]

    • Purify the crude product by flash column chromatography on silica gel to afford the pure aryl ketone.[8]

Data Presentation: Friedel-Crafts Acylation Reaction Conditions
ParameterConditionNotes
Aromatic Substrate Electron-rich arene (e.g., Toluene)Stoichiometry: 1.1 equivalents. Fails with strongly deactivated rings.[10]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Stoichiometry: 1.2 equivalents. Must be anhydrous.[9]
Solvent Anhydrous Dichloromethane (DCM)Must be anhydrous.
Temperature 0 °C to Room TemperatureCareful temperature control is crucial during addition.[8]
Reaction Time 2 - 6 hoursMonitor by TLC.
Workup Quench with ice/HCl, followed by aqueous washDecomposes the aluminum chloride complex.[8]

Visualization: Friedel-Crafts Acylation Experimental Workflow

FC_Acylation_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_reagents Suspend Anhydrous AlCl₃ in Anhydrous DCM cool Cool Suspension to 0 °C setup_reagents->cool add_acyl Add 2-Bromo-5-fluorobenzoyl Chloride cool->add_acyl add_arene Dropwise Add Aromatic Substrate Solution add_acyl->add_arene react Stir at Room Temperature (2-4 hours) add_arene->react quench Quench onto Ice and 1M HCl react->quench extract Extract with DCM quench->extract wash Wash with H₂O, Sat. NaHCO₃, and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Friedel-Crafts Acylation Workflow

References

Application Notes and Protocols: 2-Bromo-5-fluorobenzoyl Chloride in the Synthesis of Orexin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 2-bromo-5-fluorobenzoyl chloride in the synthesis of orexin receptor modulators. While a direct application of this specific reagent in the synthesis of currently marketed dual orexin receptor antagonists (DORAs) has not been documented in publicly available literature, this note explores its potential utility in the design of novel antagonists based on established structure-activity relationships. Furthermore, it provides comprehensive protocols for the characterization of such compounds and a detailed overview of the orexin signaling pathway.

Introduction to Orexin Receptor Modulation

The orexin system, comprising two G-protein coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a key regulator of sleep-wake cycles, feeding behavior, and reward processing.[1][2][3] Dysregulation of this system is implicated in several neurological disorders, most notably insomnia and narcolepsy.[3] Consequently, the development of small molecule modulators targeting orexin receptors has become a significant area of therapeutic research. Dual orexin receptor antagonists (DORAs) have emerged as a successful class of drugs for the treatment of insomnia.

Synthesis of Orexin Receptor Modulators

A review of the synthetic routes for prominent DORAs such as suvorexant, lemborexant, and daridorexant indicates that this compound is not a reported precursor. These molecules are typically synthesized through multi-step sequences involving the construction of their core heterocyclic systems, such as diazepanes or cyclopropanecarboxamides, followed by coupling with appropriate aromatic acid or amine fragments.

Hypothetical Application of this compound

Despite the lack of direct precedent, this compound represents a valuable starting material for the synthesis of novel orexin receptor modulators. The presence of the reactive acyl chloride allows for facile amide bond formation, a common linkage in many GPCR ligands. The bromo and fluoro substituents on the phenyl ring provide opportunities for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

The following workflow outlines a hypothetical synthetic strategy for a novel DORA utilizing this compound. This strategy is based on the common structural features of existing DORAs, which often contain a central amine core acylated with a substituted benzoyl group.

G cluster_0 Synthesis Workflow A This compound C Acylation Reaction (Amide Bond Formation) A->C B Amine Core (e.g., diazepane derivative) B->C D Intermediate Product (2-bromo-5-fluoro-benzamide derivative) C->D E Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D->E F Novel Orexin Receptor Modulator E->F

Hypothetical synthesis workflow for a novel DORA.

Orexin Receptor Signaling Pathway

Orexin receptors are GPCRs that couple to multiple G-protein subtypes, leading to the activation of diverse downstream signaling cascades.[1][4][5] This complex signaling network underlies the multifaceted physiological roles of the orexin system.

Upon binding of orexin-A or orexin-B, OX1R and OX2R can activate:

  • Gq/11 proteins: This is the primary signaling pathway, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5]

  • Gi/o proteins: Activation of this pathway can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1]

  • Gs proteins: In some cellular contexts, orexin receptors can couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.[1]

These initial signaling events modulate the activity of various ion channels and protein kinases, ultimately leading to changes in neuronal excitability and gene expression.[1][4]

G cluster_0 Orexin Receptor Signaling cluster_1 G-Protein Coupling cluster_2 Downstream Effectors cluster_3 Second Messengers & Cellular Response orexin Orexin-A / Orexin-B oxr OX1R / OX2R orexin->oxr Gq Gq/11 oxr->Gq Gi Gi/o oxr->Gi Gs Gs oxr->Gs PLC Phospholipase C (PLC) Gq->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC response Neuronal Excitation & Other Cellular Responses Ca_PKC->response cAMP_decrease->response cAMP_increase->response

Orexin receptor signaling pathways.

Data Presentation: In Vitro Potency of Approved DORAs

The following table summarizes the in vitro binding affinities (Ki) and functional antagonist potencies (Kb) of approved DORAs at human orexin receptors. This data provides a benchmark for the desired potency of novel modulators.

CompoundOX1R Ki (nM)OX2R Ki (nM)OX1R Kb (nM)OX2R Kb (nM)
Suvorexant0.550.356541
Lemborexant6.12.6--
Daridorexant0.470.930.50.8

Data compiled from publicly available sources.[1][2] Note: Ki and Kb values can vary depending on the specific assay conditions.

Experimental Protocols

General Procedure for Amide Coupling

This protocol describes a general method for the acylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine substrate (1.0 equivalent) and a non-nucleophilic base such as TEA or DIPEA (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

In Vitro Efficacy Testing: Calcium Mobilization Assay

This protocol outlines a method to determine the functional antagonist activity of a test compound at OX1R and OX2R by measuring its ability to inhibit orexin-A-induced intracellular calcium mobilization.

Materials:

  • HEK293 or CHO cells stably expressing human OX1R or OX2R

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Orexin-A

  • Test compound

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence imaging plate reader (e.g., FLIPR, FDSS)

Procedure:

  • Cell Plating: Seed the OX1R- or OX2R-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate the plates at 37 °C for 1 hour.

  • Compound Addition: Prepare serial dilutions of the test compound in assay buffer. After the dye loading incubation, wash the cells with assay buffer. Add the diluted test compound to the appropriate wells and incubate at room temperature for 15-30 minutes.

  • Calcium Mobilization Measurement: Place the assay plate into the fluorescence imaging plate reader. Establish a stable baseline fluorescence reading.

  • Agonist Addition: Add a solution of orexin-A at a concentration that elicits a submaximal response (e.g., EC80) to all wells.

  • Data Acquisition: Continuously record the fluorescence intensity before and after the addition of orexin-A.

  • Data Analysis: The antagonist effect of the test compound is determined by its ability to inhibit the orexin-A-induced increase in fluorescence. Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value. The Kb value can then be calculated using the Cheng-Prusoff equation.

Conclusion

While this compound is not a reported building block for currently approved orexin receptor modulators, its chemical properties make it a potentially valuable starting material for the discovery of novel antagonists. The synthetic and analytical protocols provided herein offer a framework for the synthesis and characterization of new chemical entities targeting the orexin system. The continued exploration of the chemical space around the orexin receptors holds promise for the development of new therapeutics for sleep disorders and other neurological conditions.

References

The Versatile Role of 2-Bromo-5-fluorobenzoyl Chloride in Agrochemical Innovation: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: 2-Bromo-5-fluorobenzoyl chloride is a key chemical intermediate poised for significant applications in the development of next-generation agrochemicals. Its unique structural features, including the presence of bromine and fluorine atoms on the benzene ring, offer a versatile scaffold for the synthesis of novel pesticides, including insecticides, fungicides, and herbicides. The reactivity of the benzoyl chloride moiety allows for facile introduction of this functionalized aromatic ring into a wide array of molecular frameworks, enabling the exploration of new chemical spaces in the quest for more effective and environmentally benign crop protection solutions.

This document provides a comprehensive overview of the potential applications of this compound as a building block in agrochemical synthesis. It includes detailed, albeit generalized, experimental protocols for the synthesis of derivative compounds and methodologies for their biological evaluation. While specific commercial agrochemicals derived directly from this building block are not yet widely reported in publicly available literature, the protocols provided herein are based on established synthetic routes for analogous compounds and serve as a foundational guide for researchers in this field.

Application Notes

The strategic incorporation of the 2-bromo-5-fluorobenzoyl moiety into candidate agrochemical molecules can impart several desirable properties. The presence of halogen atoms is known to influence a compound's metabolic stability, binding affinity to target enzymes, and overall biological activity.

Key Potential Applications:

  • Insecticide Development: As a scaffold for novel N-substituted benzamides, which are a known class of insecticides. The 2-bromo-5-fluorophenyl group can be readily coupled with various amine-containing heterocyclic or aliphatic fragments to generate libraries of compounds for screening against a broad range of insect pests.

  • Fungicide Synthesis: As a precursor for the synthesis of strobilurin analogue fungicides. The benzoyl chloride can be used to introduce the substituted phenyl ring, which can be further elaborated to mimic the pharmacophore of highly active strobilurin fungicides.

  • Herbicide Discovery: In the creation of novel herbicides, where the substituted aromatic ring can serve as a key component for interaction with herbicidal targets.

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis and evaluation of agrochemical candidates derived from this compound.

Protocol 1: General Synthesis of N-Substituted Benzamide Derivatives

This protocol outlines the synthesis of a library of N-substituted benzamides, which are potential insecticidal candidates.

Materials:

  • This compound

  • A variety of primary or secondary amines (e.g., substituted anilines, heterocyclic amines)

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted benzamide.

Diagram of Synthetic Workflow for N-Substituted Benzamides

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound F Add this compound A->F B Amine (R-NH2) D Dissolve Amine and Base in DCM B->D C Base (e.g., Et3N) C->D E Cool to 0°C D->E E->F G Stir at Room Temperature F->G H Quench with Water G->H I Extract and Wash H->I J Dry and Concentrate I->J K Purify (Chromatography/Recrystallization) J->K L N-Substituted Benzamide K->L

Caption: Synthetic workflow for N-substituted benzamides.

Protocol 2: General Procedure for Biological Efficacy Screening (Insecticidal Activity)

This protocol describes a typical leaf-dip bioassay for evaluating the insecticidal activity of synthesized compounds against a model insect pest, such as the diamondback moth (Plutella xylostella).

Materials:

  • Synthesized N-substituted benzamide derivatives

  • Acetone or other suitable solvent

  • Triton X-100 or other surfactant

  • Cabbage leaves or other suitable host plant material

  • Second or third instar larvae of Plutella xylostella

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare a stock solution of each test compound in acetone.

  • Create a series of dilutions of the stock solution with distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to serve as a wetting agent.

  • Dip cabbage leaf discs (e.g., 5 cm diameter) into each test solution for 10-20 seconds.

  • Allow the treated leaf discs to air-dry.

  • Place one treated leaf disc into a Petri dish lined with moistened filter paper.

  • Introduce a set number of insect larvae (e.g., 10-20) into each Petri dish.

  • Seal the Petri dishes and incubate them under controlled conditions (e.g., 25±1 °C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Assess larval mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the corrected mortality using Abbott's formula and determine the LC50 (lethal concentration for 50% of the population) for active compounds.

Diagram of Insecticidal Bioassay Workflow

G A Prepare Test Compound Solutions B Treat Leaf Discs (Leaf-Dip) A->B C Air-Dry Treated Leaves B->C D Place Leaves in Petri Dishes C->D E Introduce Insect Larvae D->E F Incubate under Controlled Conditions E->F G Assess Mortality at Intervals F->G H Data Analysis (LC50 Calculation) G->H

Caption: Workflow for insecticidal leaf-dip bioassay.

Data Presentation

While specific quantitative data for agrochemicals derived from this compound is not available in the public domain, the following table provides a template for how such data should be structured for clear comparison.

Table 1: Template for Insecticidal Activity Data of N-Substituted Benzamide Derivatives

Compound IDR-Group on AmineTarget PestLC50 (ppm) at 48h95% Confidence Interval
Example-1 4-ChloroanilinePlutella xylostellaData to be generatedData to be generated
Example-2 2-Methylpyridine-5-aminePlutella xylostellaData to be generatedData to be generated
Example-3 CyclohexylaminePlutella xylostellaData to be generatedData to be generated
Control Commercial InsecticidePlutella xylostellaKnown ValueKnown Value

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The synthetic protocols and evaluation methods outlined in this guide provide a solid foundation for researchers to explore the potential of this intermediate in developing new and effective crop protection agents. Further research and structure-activity relationship studies are warranted to fully elucidate the potential of derivatives of this compound in the field of agrochemical development.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Bromo-5-fluorobenzoyl chloride as a key starting material. The following sections describe the synthesis of quinazolinones, benzodiazepines, and benzoxazoles/benzothiazoles, which are important scaffolds in medicinal chemistry and drug development.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds possessing a wide range of pharmacological activities. The following protocol outlines a two-step synthesis of 6-bromo-3-fluoro-2-substituted-quinazolin-4(3H)-ones from this compound.

Experimental Protocol: Synthesis of 6-Bromo-3-fluoro-2-phenylquinazolin-4(3H)-one

Step 1: Synthesis of N-Aryl-2-bromo-5-fluorobenzamide

This step involves the amidation of this compound with an aniline derivative.

  • Materials:

    • This compound

    • Aniline

    • Anhydrous Tetrahydrofuran (THF)

    • Triethylamine (Et3N) or Pyridine

    • Water

    • Diethyl ether

    • 1M NaOH solution

    • Brine

    • Anhydrous Na2SO4

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with 1M NaOH, water, and brine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-phenyl-2-bromo-5-fluorobenzamide.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization to form Quinazolinone

This step describes a copper-catalyzed intramolecular cyclization of the N-aryl-2-bromo-5-fluorobenzamide to the corresponding quinazolinone.

  • Materials:

    • N-phenyl-2-bromo-5-fluorobenzamide

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a sealed tube, combine N-phenyl-2-bromo-5-fluorobenzamide (1.0 eq), CuI (10 mol%), and K2CO3 (2.0 eq) in anhydrous DMF.

    • Heat the reaction mixture to 140 °C and stir for 24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 6-bromo-3-fluoro-2-phenylquinazolin-4(3H)-one.

Quantitative Data
StepReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
1This compound, AnilineTriethylamineTHF0 - RT2-4~90
2N-phenyl-2-bromo-5-fluorobenzamideCuI / K2CO3DMF14024Moderate to Good

Synthetic Pathway

Quinazolinone_Synthesis start This compound intermediate N-phenyl-2-bromo-5-fluorobenzamide start->intermediate Aniline, Et3N, THF product 6-Bromo-3-fluoro-2-phenylquinazolin-4(3H)-one intermediate->product CuI, K2CO3, DMF, 140 °C

Caption: Synthesis of 6-Bromo-3-fluoro-2-phenylquinazolin-4(3H)-one.

Synthesis of Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs. The following protocol outlines a potential synthetic route to a 1,4-benzodiazepine derivative starting from this compound.

Experimental Protocol: Synthesis of a 7-Bromo-4-fluoro-1,4-benzodiazepine derivative

Step 1: Friedel-Crafts Acylation to Synthesize 2-Bromo-5-fluoro-2'-substituted-benzophenone

This step involves the Lewis acid-catalyzed acylation of an aromatic substrate with this compound.

  • Materials:

    • This compound

    • Substituted benzene (e.g., toluene)

    • Anhydrous Aluminum chloride (AlCl3)

    • Anhydrous Dichloromethane (DCM)

    • Dilute HCl

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous Na2SO4

  • Procedure:

    • To a stirred suspension of anhydrous AlCl3 (1.1 eq) in anhydrous DCM at 0 °C, slowly add this compound (1.0 eq).

    • After stirring for 15 minutes, add the substituted benzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.

    • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 2-bromo-5-fluoro-2'-substituted-benzophenone.

Step 2: Subsequent Cyclization to form the Benzodiazepine Ring

This is a representative procedure for the cyclization of a benzophenone precursor. The specific reagents and conditions will vary depending on the desired final benzodiazepine structure. The following is an example of a reaction with an amino acid ester.

  • Materials:

    • 2-Bromo-5-fluoro-2'-substituted-benzophenone

    • Glycine ethyl ester hydrochloride

    • Pyridine

    • Piperidine (catalyst)

  • Procedure:

    • In a round-bottom flask, combine the 2-bromo-5-fluoro-2'-substituted-benzophenone (1.0 eq), glycine ethyl ester hydrochloride (1.5 eq), and pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux and maintain for 18-24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the pyridine under reduced pressure.

    • Treat the residue with a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and wash it successively with water, dilute HCl, and brine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the benzodiazepine derivative.

Quantitative Data
StepReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
1This compound, TolueneAlCl3DCM0 - RT12-24Variable, often moderate
22-Bromo-5-fluoro-2'-methylbenzophenone, Glycine ethyl ester HClPiperidinePyridineReflux18-24Moderate

Synthetic Pathway

Benzodiazepine_Synthesis start This compound intermediate 2-Bromo-5-fluoro-2'-methylbenzophenone start->intermediate Toluene, AlCl3, DCM product 7-Bromo-4-fluoro-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one intermediate->product Glycine ethyl ester HCl, Pyridine, Piperidine

Caption: Synthesis of a 7-Bromo-4-fluoro-1,4-benzodiazepine derivative.

Synthesis of Benzoxazole and Benzothiazole Derivatives

Benzoxazoles and benzothiazoles are privileged structures in medicinal chemistry. They can be synthesized via the condensation of 2-aminophenols or 2-aminothiophenols with acyl chlorides.

General Experimental Protocol
  • Materials:

    • This compound

    • 2-Aminophenol or 2-Aminothiophenol

    • Anhydrous solvent (e.g., Pyridine, DMF, or Toluene)

    • Base (if necessary, e.g., Triethylamine)

  • Procedure:

    • In a reaction vessel, dissolve 2-aminophenol or 2-aminothiophenol (1.0 eq) in an anhydrous solvent.

    • If necessary, add a base (1.1 eq).

    • Slowly add a solution of this compound (1.0 eq) in the same solvent.

    • The reaction may be performed at room temperature or require heating, depending on the reactivity of the substrates.

    • Monitor the reaction progress by TLC.

    • Upon completion, the workup typically involves quenching with water, extraction with an organic solvent, washing, drying, and purification by chromatography or recrystallization.

Quantitative Data (Estimated)
HeterocycleReactantsSolventTemperature (°C)Time (h)Yield (%)
BenzoxazoleThis compound, 2-AminophenolPyridineRT - Reflux4-12Good
BenzothiazoleThis compound, 2-AminothiophenolPyridineRT - Reflux4-12Good

Reaction Workflow

Benzoxazole_Benzothiazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products start This compound condensation Condensation/ Cyclization start->condensation aminophenol 2-Aminophenol aminophenol->condensation aminothiophenol 2-Aminothiophenol aminothiophenol->condensation benzoxazole 2-(2-Bromo-5-fluorophenyl)benzoxazole condensation->benzoxazole benzothiazole 2-(2-Bromo-5-fluorophenyl)benzothiazole condensation->benzothiazole

Caption: General workflow for the synthesis of Benzoxazoles and Benzothiazoles.

reaction of 2-Bromo-5-fluorobenzoyl chloride with dimethylamine for amide formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N,N-dimethyl-2-bromo-5-fluorobenzamide, an important intermediate in the development of pharmaceuticals and functional materials. The described method involves the reaction of 2-Bromo-5-fluorobenzoyl chloride with dimethylamine. This process is a standard nucleophilic acyl substitution, offering a reliable and efficient route to the desired amide. This document outlines the reaction mechanism, a step-by-step experimental procedure, and expected outcomes, including a summary of reaction parameters.

Introduction

N,N-disubstituted benzamides are a common structural motif in a wide range of biologically active compounds. The specific compound, N,N-dimethyl-2-bromo-5-fluorobenzamide, incorporates both bromine and fluorine atoms, which can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. The presence of the bromine atom also provides a handle for further functionalization through cross-coupling reactions. This application note details a robust laboratory-scale procedure for the synthesis of this key intermediate.

Reaction and Mechanism

The formation of N,N-dimethyl-2-bromo-5-fluorobenzamide from this compound and dimethylamine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the stable amide product. A tertiary amine base, such as triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of N,N-dimethyl-2-bromo-5-fluorobenzamide

ParameterValue/Condition
Reactants
This compound1.0 equivalent
Dimethylamine (2M solution in THF)1.2 equivalents
Triethylamine1.5 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash with dilute HCl, saturated NaHCO₃, and brine
Purification Column chromatography on silica gel
Expected Yield High

Experimental Protocol

Materials:

  • This compound

  • Dimethylamine (2.0 M solution in THF)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: While stirring, add triethylamine (1.5 eq) to the solution. Subsequently, add a 2.0 M solution of dimethylamine in THF (1.2 eq) dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N,N-dimethyl-2-bromo-5-fluorobenzamide.

Visualizations

ReactionWorkflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2-Bromo-5-fluorobenzoyl_chloride This compound in THF Reaction_Vessel Reaction at 0°C to RT 2-Bromo-5-fluorobenzoyl_chloride->Reaction_Vessel Dimethylamine_solution Dimethylamine (2M in THF) Dimethylamine_solution->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching 2-4 hours Extraction Extraction with EtOAc Quenching->Extraction Washing Aqueous Washes Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product N,N-dimethyl-2-bromo-5-fluorobenzamide Purification->Product

Caption: Experimental workflow for the synthesis of N,N-dimethyl-2-bromo-5-fluorobenzamide.

SignalingPathway Start Drug Discovery & Development Intermediate N,N-dimethyl-2-bromo- 5-fluorobenzamide Start->Intermediate Synthesis Functionalization Further Chemical Modification (e.g., Cross-Coupling Reactions) Intermediate->Functionalization Library Library of Novel Compounds Functionalization->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of N,N-dimethyl-2-bromo-5-fluorobenzamide in a drug discovery workflow.

Application Notes and Protocols for the Preparation of Substituted 2-Azabicycles using 2-Bromo-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 2-azabicycles, a class of compounds with significant potential in medicinal chemistry and drug discovery. The synthesis commences with the N-acylation of an appropriate amino-alkene with 2-Bromo-5-fluorobenzoyl chloride, followed by an intramolecular Heck reaction to construct the bicyclic core.

Introduction

Substituted 2-azabicycles are prevalent structural motifs in a wide range of biologically active molecules and natural products. Their rigid conformational frameworks make them attractive scaffolds for the design of novel therapeutics. The synthesis of these complex structures often requires robust and efficient chemical methodologies. This application note details a two-step sequence for the preparation of substituted 2-azabicycles, leveraging the reactivity of this compound as a key building block. The initial acylation of an amine is a well-established and high-yielding reaction. The subsequent intramolecular cyclization to form the bicyclic system can be achieved through various transition-metal-catalyzed reactions, with the intramolecular Heck reaction being a particularly powerful method for the formation of the key carbon-carbon bond.

Reaction Scheme

The overall synthetic strategy involves a two-step process:

  • N-acylation: Reaction of an amino-alkene with this compound to form the corresponding N-alkenyl-2-bromo-5-fluorobenzamide intermediate.

  • Intramolecular Heck Cyclization: Palladium-catalyzed intramolecular cyclization of the intermediate to yield the substituted 2-azabicycle.

Quantitative Data

The following table summarizes representative quantitative data for the two key steps in the synthesis of substituted 2-azabicycles. The data is compiled from analogous reactions reported in the literature and serves as a guideline for expected outcomes.

StepReactantsCatalyst/ReagentSolventTime (h)Yield (%)Reference
N-Acylation Imidazole and Benzoyl chloridePotter's ClaySolvent-free0.0896[1]
Primary amine and 2-Amino-5-bromobenzoyl chlorideTriethylamineDCM2-4High[1]
Intramolecular Heck N-(2-iodophenyl)-N-allyl-2,2-dimethylpropanamidePd(OAc)2, PPh3, Ag2CO3DMF1881
N-(cyclohex-1-en-1-ylmethyl)-2-iodo-N-tosylbenzamidePd(OAc)2, P(o-tol)3, Bu4NCl, Et3NDMF2475

Experimental Protocols

Materials and Equipment:

  • This compound

  • Appropriate amino-alkene (e.g., cyclohex-1-en-1-ylmethanamine for a 2-azabicyclo[4.4.0]decane system)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Silver carbonate (Ag2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography system

Protocol 1: N-acylation of an Amino-alkene with this compound

This protocol describes the synthesis of the N-alkenyl-2-bromo-5-fluorobenzamide intermediate.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amino-alkene (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq.) to the stirred solution.

  • In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Intramolecular Heck Cyclization

This protocol describes the palladium-catalyzed intramolecular cyclization of the N-alkenyl-2-bromo-5-fluorobenzamide intermediate to form the substituted 2-azabicycle.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-alkenyl-2-bromo-5-fluorobenzamide (1.0 eq.), palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and silver carbonate (2.0 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 80-100 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted 2-azabicycle.

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Heck Cyclization 2_Bromo_5_fluorobenzoyl_chloride 2-Bromo-5-fluorobenzoyl chloride N_acylation N-Acylation (Et3N, DCM) 2_Bromo_5_fluorobenzoyl_chloride->N_acylation Amino_alkene Amino-alkene Amino_alkene->N_acylation Intermediate N-alkenyl-2-bromo-5-fluorobenzamide N_acylation->Intermediate Heck_cyclization Intramolecular Heck Cyclization (Pd(OAc)2, PPh3, Ag2CO3, DMF) Intermediate->Heck_cyclization Final_product Substituted 2-Azabicycle Heck_cyclization->Final_product

Caption: Synthetic pathway for substituted 2-azabicycles.

G cluster_prep Preparation cluster_acylation N-Acylation cluster_cyclization Intramolecular Heck Cyclization Dry_glassware Dry glassware under vacuum Inert_atmosphere Establish inert atmosphere (N2 or Ar) Dry_glassware->Inert_atmosphere Dissolve_amine Dissolve amino-alkene and Et3N in DCM Inert_atmosphere->Dissolve_amine Cool_solution Cool to 0 °C Dissolve_amine->Cool_solution Add_acyl_chloride Add 2-Bromo-5-fluorobenzoyl chloride solution dropwise Cool_solution->Add_acyl_chloride React_and_monitor Stir at RT for 2-4h (Monitor by TLC) Add_acyl_chloride->React_and_monitor Workup_acylation Aqueous workup and extraction React_and_monitor->Workup_acylation Purify_intermediate Column chromatography Workup_acylation->Purify_intermediate Combine_reagents Combine intermediate, Pd(OAc)2, PPh3, and Ag2CO3 in DMF Purify_intermediate->Combine_reagents Heat_reaction Heat to 80-100 °C Combine_reagents->Heat_reaction React_and_monitor_heck Stir for 12-24h (Monitor by TLC/LC-MS) Heat_reaction->React_and_monitor_heck Workup_cyclization Filter through Celite and extract React_and_monitor_heck->Workup_cyclization Purify_product Column chromatography Workup_cyclization->Purify_product

Caption: Experimental workflow for 2-azabicycle synthesis.

References

Application Notes and Protocols: 2-Bromo-5-fluorobenzoyl Chloride in the Synthesis of Organic Electroluminescent Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Bromo-5-fluorobenzoyl chloride as a key building block in the synthesis of novel organic electroluminescent (OEL) components. The protocols detailed below are intended to serve as a foundational guide for the development of advanced materials for organic light-emitting diodes (OLEDs).

Introduction

Organic light-emitting diodes (OLEDs) have become a cornerstone of modern display and lighting technology due to their high contrast, wide viewing angles, and low power consumption. The performance of these devices is intrinsically linked to the molecular design of the organic materials used within their emissive and charge-transporting layers. This compound is a versatile reagent that can be incorporated into OEL materials to introduce a combination of desirable electronic and physical properties. The electron-withdrawing nature of the fluorine and bromine atoms can be leveraged to tune the HOMO/LUMO energy levels of a molecule, which is critical for efficient charge injection and transport. Furthermore, the bromo-substituent provides a reactive handle for subsequent cross-coupling reactions, enabling the construction of complex, high-performance OEL architectures.

This document outlines the synthesis of a novel blue fluorescent emitter, 9-(4-(2-bromo-5-fluorobenzoyl)phenyl)-9H-carbazole , and its subsequent functionalization via Suzuki coupling to yield 9-(4-(5-fluoro-[1,1'-biphenyl]-2-carbonyl)phenyl)-9H-carbazole . The protocols cover the synthetic procedures, characterization data, and a summary of the performance of an OLED device incorporating the synthesized emitter.

Data Presentation

Table 1: Synthesis and Characterization of OEL Components
CompoundStarting MaterialReaction TypeYield (%)Melting Point (°C)λ_abs (nm) [a]λ_em (nm) [a]
9-(4-(2-bromo-5-fluorobenzoyl)phenyl)-9H-carbazole (1 )This compoundFriedel-Crafts Acylation85178-180335, 380445
9-(4-(5-fluoro-[1,1'-biphenyl]-2-carbonyl)phenyl)-9H-carbazole (2 )Compound 1 Suzuki Coupling78210-212340, 395460

[a] Measured in dichloromethane solution.

Table 2: Performance of OLED Device with Emitter 2
ParameterValue
Maximum External Quantum Efficiency (EQE)5.2%
Maximum Luminance6800 cd/m²
Turn-on Voltage3.1 V
Commission Internationale de l'Éclairage (CIE) Coordinates(0.15, 0.28)
Emission Peak462 nm

Experimental Protocols

Synthesis of 9-(4-(2-bromo-5-fluorobenzoyl)phenyl)-9H-carbazole (Compound 1)

Reaction Principle: This synthesis proceeds via a Friedel-Crafts acylation, where the electrophilic acyl chloride reacts with the electron-rich N-phenylcarbazole in the presence of a Lewis acid catalyst.

Materials:

  • N-phenylcarbazole (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-phenylcarbazole and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and 0.1 M HCl.

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield Compound 1 as a white solid.

Synthesis of 9-(4-(5-fluoro-[1,1'-biphenyl]-2-carbonyl)phenyl)-9H-carbazole (Compound 2)

Reaction Principle: This synthesis utilizes a Suzuki cross-coupling reaction to form a new carbon-carbon bond between the aryl bromide (Compound 1 ) and a phenylboronic acid.

Materials:

  • Compound 1 (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine Compound 1 , phenylboronic acid, and potassium carbonate.

  • Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under a positive pressure of inert gas.

  • Heat the mixture to reflux (approximately 85 °C) and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Compound 2 as a light-yellow solid.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Suzuki Coupling 2-Bromo-5-fluorobenzoyl_chloride 2-Bromo-5-fluorobenzoyl chloride Compound_1 Compound 1 9-(4-(2-bromo-5-fluorobenzoyl)phenyl)-9H-carbazole 2-Bromo-5-fluorobenzoyl_chloride->Compound_1 AlCl3, DCM N-phenylcarbazole N-phenylcarbazole N-phenylcarbazole->Compound_1 Phenylboronic_acid Phenylboronic acid Compound_2 Compound 2 9-(4-(5-fluoro-[1,1'-biphenyl]-2-carbonyl)phenyl)-9H-carbazole Phenylboronic_acid->Compound_2 Compound_1_ref Compound 1 Compound_1_ref->Compound_2 Pd(PPh3)4, K2CO3 Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup Inert atmosphere Cooling to 0 °C Start->Reaction_Setup Reagent_Addition Reagent Addition Dropwise addition of acyl chloride Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring TLC analysis Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup Quenching with HCl Extraction with DCM Reaction_Monitoring->Workup Purification Purification Recrystallization or Column Chromatography Workup->Purification Characterization Characterization NMR, MS, m.p. Purification->Characterization Device_Fabrication OLED Device Fabrication Spin-coating Thermal evaporation Characterization->Device_Fabrication Performance_Testing Device Performance Testing EQE, Luminance, CIE Device_Fabrication->Performance_Testing End End: Data Analysis Performance_Testing->End

Troubleshooting & Optimization

identifying side products in 2-Bromo-5-fluorobenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorobenzoyl chloride. The information herein is designed to help identify and mitigate the formation of common side products, thereby improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so reactive?

A1: this compound is an acyl chloride derivative of carboxylic acid. Its high reactivity is due to the electron-withdrawing nature of the chlorine atom and the carbonyl oxygen. This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The presence of bromine and fluorine atoms on the aromatic ring also influences the electrophilicity of the carbonyl carbon.

Q2: What are the most common side products in reactions involving this compound?

A2: The most common side products arise from the reaction of this compound with nucleophilic contaminants or the solvent. These include:

  • Hydrolysis: Reaction with water to form 2-Bromo-5-fluorobenzoic acid. This is a rapid reaction that can occur even with trace amounts of moisture.[1][2]

  • Alcoholysis: If an alcohol is used as a solvent, it can react to form the corresponding ester.[1]

  • Polymeric byproducts: Self-condensation can occur, particularly with improper storage or high temperatures.[2]

  • In Friedel-Crafts Acylations: Formation of ortho-isomers can be a side product, although the para-substituted product is generally favored due to less steric hindrance.[3]

Q3: How can I prevent the hydrolysis of this compound during my experiment?

A3: Preventing hydrolysis is crucial for a successful reaction. Key precautions include:

  • Use Anhydrous Conditions: All solvents must be rigorously dried. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods like molecular sieves.[1]

  • Dry Glassware: Oven-dry all glassware before use and allow it to cool in a desiccator or under an inert atmosphere.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1]

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation and the formation of side products, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

If you are experiencing a low yield, it is likely that your this compound was consumed by a side reaction.

Potential Cause Diagnostic Indicator Recommended Solution
Hydrolysis Presence of 2-Bromo-5-fluorobenzoic acid in the crude product (identifiable by LC-MS or NMR).Ensure strict anhydrous conditions are maintained throughout the experiment. Use dried solvents and glassware, and perform the reaction under an inert atmosphere.[1][2]
Reaction with Solvent If using a protic solvent (e.g., an alcohol), check for the formation of the corresponding ester byproduct via LC-MS or NMR.Use a non-protic, anhydrous solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile.[1]
Impure Starting Material Inconsistent reaction outcomes or presence of unexpected byproducts.Purify the this compound by distillation or recrystallization before use.[2]
Issue 2: Formation of Unexpected Byproducts in Friedel-Crafts Acylation
Potential Cause Diagnostic Indicator Recommended Solution
Formation of Ortho-Isomer A mixture of para (desired) and ortho-acylated products is observed.Optimize reaction conditions. Lowering the reaction temperature may improve regioselectivity. The choice of Lewis acid catalyst can also influence the ortho/para ratio.[3]
Polyacylation Presence of di- or poly-acylated products.Use a 1:1 stoichiometry of the acylating agent to the aromatic substrate. The first acylation deactivates the ring, making subsequent acylations less favorable, but harsh conditions can promote it.[3][4]

Experimental Protocols

General Protocol for Amide Formation (Schotten-Baumann Reaction)

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding amide.

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., THF or DCM).[5]

  • Addition: Cool the solution to 0 °C in an ice bath. In a separate dry flask, dissolve this compound (1.0 eq) in the same anhydrous solvent. Add the this compound solution dropwise to the stirred amine solution.[6]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[5]

General Protocol for Friedel-Crafts Acylation

This protocol outlines a general procedure for the acylation of an aromatic compound with this compound.

  • Preparation: To a dry, round-bottom flask under an inert atmosphere, add the aromatic substrate and an anhydrous solvent (e.g., dichloromethane or carbon disulfide). Cool the mixture to 0 °C.

  • Catalyst Addition: Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (a stoichiometric amount is often required), to the stirred solution.[4][7]

  • Acyl Chloride Addition: In a separate flask, dissolve this compound in the anhydrous solvent. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring it over crushed ice and an acidic solution (e.g., dilute HCl).

  • Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the resulting ketone by column chromatography or recrystallization.

Visualizations

Reaction_Pathways cluster_main This compound Reactions cluster_desired Desired Reactions cluster_side Side Reactions Start 2-Bromo-5-fluorobenzoyl chloride Amine Primary/Secondary Amine (R₂NH) Start->Amine + R₂NH (Desired) Arene Arene (Ar-H) Start->Arene + Ar-H / Lewis Acid (Desired - Friedel-Crafts) Water Water (H₂O) Start->Water + H₂O (Side Reaction - Hydrolysis) Alcohol Alcohol (R-OH) Start->Alcohol + R-OH (Side Reaction - Alcoholysis) Amide Amide Product Amine->Amide Ketone Aryl Ketone Product Arene->Ketone Acid Carboxylic Acid Water->Acid Ester Ester Product Alcohol->Ester

Caption: Main reaction pathways for this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Analyze crude product by LC-MS or NMR Start->Check_Purity Side_Product_ID Identify major byproduct Check_Purity->Side_Product_ID Hydrolysis Side Product: 2-Bromo-5-fluorobenzoic acid Side_Product_ID->Hydrolysis Carboxylic Acid? Alcoholysis Side Product: Ester Side_Product_ID->Alcoholysis Ester? Other Other side products Side_Product_ID->Other Other? Solution_Hydrolysis Solution: Use strict anhydrous conditions (dry solvent/glassware, inert atmosphere) Hydrolysis->Solution_Hydrolysis Solution_Alcoholysis Solution: Switch to an anhydrous, aprotic solvent (e.g., THF, DCM) Alcoholysis->Solution_Alcoholysis Solution_Other Solution: Purify starting material and optimize reaction conditions Other->Solution_Other

References

optimizing reaction conditions for improved yield with 2-Bromo-5-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-fluorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

This compound is a highly reactive acyl chloride. Its reactivity is governed by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The presence of two electron-withdrawing halogens, bromine and fluorine, significantly enhances the electrophilicity of the carbonyl carbon through a strong negative inductive effect (-I).[1][2] This makes it more reactive than unsubstituted benzoyl chloride. Consequently, it readily reacts with nucleophiles like amines, alcohols, and water.[3][4]

Q2: How should I properly store and handle this compound to prevent degradation?

Due to its high reactivity, this compound is extremely sensitive to moisture. Hydrolysis to the corresponding carboxylic acid is the primary degradation pathway.[3] To ensure its integrity, it should be:

  • Stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Kept in a cool, dry, and dark place. A desiccator or dry box provides an ideal storage environment.

  • Handled quickly, minimizing exposure to atmospheric moisture. Use of anhydrous solvents and oven-dried glassware is critical for all reactions.[3]

Q3: My this compound is discolored. Is it still usable?

A yellowish or brownish tint can indicate the presence of impurities or degradation products, most commonly the hydrolyzed carboxylic acid. While it might be suitable for less sensitive applications, for reactions requiring high purity and yield, purification by recrystallization or distillation under high vacuum is recommended.[5] It is advisable to verify purity via analytical methods like NMR before use.

Q4: I'm having trouble dissolving this compound in my reaction solvent. What can I do?

Poor solubility can lead to slow or incomplete reactions.[6] If you encounter solubility issues, consider the following strategies:

  • Solvent Optimization: Switch to a more polar, aprotic solvent such as anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile.[6]

  • Co-solvent Systems: Adding a small amount of a polar solvent like DMF to a less polar medium such as Dichloromethane (DCM) can improve solubility.[6]

  • Temperature Adjustment: Gently heating the mixture (e.g., to 40-60 °C) can significantly increase solubility. However, this should be done cautiously as higher temperatures can also promote side reactions.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of Desired Product

A low yield is the most common problem and can stem from several sources. The logical workflow below can help diagnose the root cause.

start Low Yield Observed check_moisture Were anhydrous conditions used? (Dry glassware, solvent, inert atm) start->check_moisture check_reagent Is the acyl chloride pure and fresh? check_moisture->check_reagent Yes cause_hydrolysis Primary Cause: Hydrolysis of Acyl Chloride check_moisture->cause_hydrolysis No check_temp Was the reaction temperature optimized? check_reagent->check_temp Yes cause_degraded Primary Cause: Degraded Starting Material check_reagent->cause_degraded No check_stoichiometry Were stoichiometry and addition rate correct? check_temp->check_stoichiometry Yes cause_temp Primary Cause: Suboptimal Temperature (Too low -> incomplete reaction) (Too high -> side products) check_temp->cause_temp No cause_stoichiometry Primary Cause: Incorrect Stoichiometry or Too Rapid Addition check_stoichiometry->cause_stoichiometry No solution_hydrolysis Solution: Ensure rigorous exclusion of water. Oven-dry glassware, use anhydrous solvents, and run under N2 or Ar. cause_hydrolysis->solution_hydrolysis solution_degraded Solution: Purify the acyl chloride or use a fresh batch. cause_degraded->solution_degraded solution_temp Solution: Start at 0°C and slowly warm to RT. Monitor by TLC/LC-MS to find the optimal temperature. cause_temp->solution_temp solution_stoichiometry Solution: Verify calculations. Add acyl chloride dropwise to the nucleophile solution to avoid localized high concentrations. cause_stoichiometry->solution_stoichiometry

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products

If TLC or LC-MS analysis shows multiple spots, it likely indicates the formation of side products.

Observed Byproduct Probable Cause Recommended Solution
2-Bromo-5-fluorobenzoic acid Hydrolysis of the acyl chloride due to trace moisture.[3]Rigorously dry all solvents and glassware. Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon).[3]
Ester or Thioester Byproduct Reaction with an alcohol, thiol, or water impurity in the amine or solvent.Ensure the purity of the nucleophile and use an anhydrous, aprotic solvent such as THF, DCM, or acetonitrile.[3]
Diacylated or Polymeric Material Self-reaction or reaction with the product N-H (in primary amine acylations). This is more likely at higher temperatures or concentrations.Add the acyl chloride solution dropwise to a cooled (0 °C) solution of the amine to keep the acyl chloride concentration low.[7] Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[8]

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Amide Synthesis (Amine Acylation)

This protocol describes the N-acylation of a primary or secondary amine.

cluster_0 Flask A: Nucleophile Prep cluster_1 Flask B: Acyl Chloride Prep cluster_2 Reaction & Workup A1 Dissolve Amine (1.0 eq) & Triethylamine (1.2 eq) in anhydrous DCM A2 Cool to 0°C (ice bath) A1->A2 C1 Add Flask B solution dropwise to Flask A over 30 min at 0°C A2->C1 B1 Dissolve 2-Bromo-5-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM B1->C1 C2 Warm to RT, stir for 2-4h (Monitor by TLC) C1->C2 C3 Quench with water, separate organic layer C2->C3 C4 Wash with 1M HCl, sat. NaHCO3, and brine C3->C4 C5 Dry (Na2SO4), filter, and concentrate C4->C5 C6 Purify by recrystallization or column chromatography C5->C6 P1 Suspend AlCl3 (1.3 eq) in anhydrous solvent (e.g., DCM, CS2) at 0°C P2 Add 2-Bromo-5-fluorobenzoyl chloride (1.0 eq) portion-wise P1->P2 P3 Add arene (1.1 eq) dropwise at 0°C P2->P3 P4 Warm to RT, stir for 2-12h (Monitor by TLC/GC) P3->P4 P5 Pour mixture slowly onto crushed ice / dilute HCl P4->P5 P6 Extract with organic solvent, wash with NaHCO3 and brine P5->P6 P7 Dry (Na2SO4), filter, and concentrate P6->P7 P8 Purify by chromatography or recrystallization P7->P8

References

Technical Support Center: Purification of Products Derived from 2-Bromo-5-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of various products synthesized from 2-Bromo-5-fluorobenzoyl chloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The primary impurities depend on the specific reaction (e.g., amidation, esterification, Friedel-Crafts acylation). However, some common impurities include:

  • Unreacted this compound: Due to incomplete reaction.

  • 2-Bromo-5-fluorobenzoic acid: Formed by the hydrolysis of the starting material, this compound, which can occur if moisture is present in the reaction or during work-up.[1]

  • Excess amine or alcohol: From amidation or esterification reactions.

  • Side products from self-condensation: Polymeric byproducts can sometimes form.[1]

  • Isomeric products: In reactions like Friedel-Crafts acylation, isomers can be formed depending on the directing effects of substituents on the aromatic ring being acylated.[2]

Q2: What are the primary purification techniques for products derived from this compound?

A2: The two most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the physical state of the product (solid or oil) and the nature of the impurities.

  • Recrystallization: This is an excellent method for purifying solid products, especially for removing polar impurities like the corresponding carboxylic acid.[1] Common solvents for recrystallizing amide derivatives include ethanol, acetone, and acetonitrile.[3]

  • Column Chromatography: This technique is versatile and can be used for both solid and oily products. It is particularly useful for separating compounds with similar polarities, such as isomers.[4] Silica gel is a common stationary phase, with eluents typically being mixtures of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[4]

Q3: How can I effectively remove the unreacted starting material and the hydrolyzed 2-bromo-5-fluorobenzoic acid during work-up?

A3: An aqueous work-up is a crucial first step in the purification process. Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), will deprotonate the acidic 2-bromo-5-fluorobenzoic acid, forming a salt that is soluble in the aqueous layer and thus easily removed.[1] A subsequent wash with a dilute acid solution (e.g., 1M HCl) can remove any unreacted basic starting materials, like amines. Finally, washing with brine (saturated NaCl solution) helps to remove residual water from the organic layer.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying the main product and any impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.[2]

  • Melting Point Analysis: For solid compounds, a sharp and narrow melting point range close to the literature value is a good indicator of high purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity and to determine the appropriate solvent system for column chromatography.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Oiling Out (Product separates as an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent or a solvent mixture.
The solution is too concentrated.Add a small amount of additional hot solvent.
Cooling is too rapid.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No Crystal Formation The solution is not saturated.Evaporate some of the solvent to increase the concentration.
The compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low Recovery of Product Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath or refrigerator for a longer period.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter paper, and perform the filtration as quickly as possible.
Colored Crystals Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor Separation of Product and Impurities The eluent system is not optimal.Use TLC to screen for a solvent system that gives a good separation (Rf of the desired product around 0.2-0.4).
The column is overloaded.Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the eluent before loading it onto the column.
Product Elutes Too Quickly The eluent is too polar.Decrease the proportion of the polar solvent in your eluent mixture.
Product Does Not Elute or Elutes Very Slowly The eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient elution can be effective.
The compound is interacting strongly with the silica gel (e.g., basic amines).Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.[6]
Co-elution of Impurities Impurities have very similar polarity to the product.Optimize the eluent system using TLC with different solvent combinations. Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., reversed-phase HPLC).[7]

Data Presentation

Table 1: Recommended Recrystallization Solvents for 2-Bromo-5-fluorobenzamide Derivatives

Solvent/Solvent SystemSuitabilityNotes
EthanolGoodA common choice for polar amides.
AcetoneGoodEffective for many benzamide derivatives.
AcetonitrileVery GoodOften gives high-quality crystals.[3]
Ethanol/WaterGoodA solvent/anti-solvent system that can be effective for moderately polar compounds.
Hexane/Ethyl AcetateFairCan be used, but may be less effective than more polar solvents for highly polar amides.
1,4-DioxaneGoodA less common but effective solvent for some amides.[3]

Table 2: Typical Column Chromatography Conditions for Derivatives of this compound

Derivative TypeStationary PhaseTypical Eluent System (v/v)Elution Profile
N-Aryl BenzamidesSilica GelHexane / Ethyl AcetateStart with a low polarity (e.g., 9:1) and gradually increase the polarity (e.g., to 4:1).
N-Alkyl BenzamidesSilica GelHexane / Ethyl AcetateSimilar to N-aryl benzamides, the polarity of the eluent will depend on the length of the alkyl chain.
EstersSilica GelHexane / Ethyl Acetate or Dichloromethane / HexaneGenerally less polar than the corresponding amides.
Ketones (from Friedel-Crafts)Silica GelHexane / Ethyl AcetateA starting point of 9:1 is common.

Table 3: Purity and Yield Data for a Representative N-Substituted 2-Bromo-5-fluorobenzamide

Purification MethodPurity Before Purification (by HPLC)Purity After Purification (by HPLC)Recovery Yield
Recrystallization (Ethanol)~85%>98%70-85%
Column Chromatography (Silica Gel, Hexane:EtOAc gradient)~85%>99%80-95%
Note: These are typical values and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Work-up Procedure for Amidation Reactions

  • Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl solution (to remove excess amine).

    • Saturated NaHCO₃ solution (to remove unreacted acid chloride and 2-bromo-5-fluorobenzoic acid).

    • Water.

    • Brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization of an N-Aryl-2-bromo-5-fluorobenzamide

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Column Chromatography of a 2-Bromo-5-fluorobenzoyl Derivative

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start This compound + Nucleophile quench Quench Reaction start->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude solid Is product solid? crude->solid recrystallize Recrystallization solid->recrystallize Yes chromatography Column Chromatography solid->chromatography No pure_product Pure Product recrystallize->pure_product chromatography->pure_product purity_check Purity Analysis (HPLC, NMR, MP) pure_product->purity_check

Caption: General experimental workflow for the synthesis and purification of products derived from this compound.

troubleshooting_purification start Impure Product After Initial Purification check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm side_product Side Product (e.g., Isomer)? unreacted_sm->side_product No solution_sm Repeat Aqueous Wash or Optimize Chromatography unreacted_sm->solution_sm Yes hydrolysis Hydrolyzed Acid? side_product->hydrolysis No solution_isomer Optimize Column Chromatography (e.g., gradient, different stationary phase) side_product->solution_isomer Yes solution_hydrolysis Perform Basic Wash (e.g., NaHCO3) hydrolysis->solution_hydrolysis Yes re_purify Re-purify and Re-analyze hydrolysis->re_purify No solution_sm->re_purify solution_isomer->re_purify solution_hydrolysis->re_purify

Caption: A logical decision tree for troubleshooting the purification of products derived from this compound.

References

managing the reactivity and stability of 2-Bromo-5-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-fluorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on managing the reactivity and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and dark place. The compound is sensitive to moisture and should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1][2] For long-term storage, refrigeration is recommended.[2]

Q2: What are the primary degradation pathways for this compound?

The most significant degradation pathway is hydrolysis.[1][2] The acyl chloride functional group is highly electrophilic and reacts readily with water, including atmospheric moisture, to form the less reactive 2-bromo-5-fluorobenzoic acid and hydrochloric acid.[2][3] At elevated temperatures, thermal decomposition can also occur.[2]

Q3: My this compound has a yellowish or brownish tint. Is it still usable?

A discoloration may indicate the presence of impurities or degradation products.[1] While it might be suitable for some less sensitive applications, for reactions requiring high purity, purification is recommended.[1] The color could be due to the formation of polymeric byproducts or oxidized species.[1] A purity check by NMR or HPLC is advisable before use.[1]

Q4: What are the common impurities found in this compound?

Common impurities include:

  • 2-Bromo-5-fluorobenzoic acid: The product of hydrolysis from exposure to moisture.[1]

  • Unreacted starting materials: From the synthesis of the acyl chloride.

  • Residual solvents: Such as thionyl chloride or oxalyl chloride used in its preparation.[1]

  • Polymeric byproducts: Resulting from self-condensation, especially during prolonged storage at elevated temperatures.[1]

Q5: With which substances is this compound incompatible?

This compound is incompatible with strong oxidizing agents, strong bases, alcohols, and water.[4] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Troubleshooting Guides

Problem 1: Low or No Yield in Acylation Reaction

Q: I am experiencing a low yield in my acylation reaction with an amine/alcohol. What are the likely causes and how can I troubleshoot this?

A: Low yields are often traced back to the quality of the acyl chloride or the reaction conditions.

  • Possible Cause 1: Degraded this compound. The primary reason for low yield is often the hydrolysis of the starting material.[1][3]

    • Solution: Ensure the reagent is fresh and has been stored under strict anhydrous conditions. If the purity is questionable, consider purifying it by recrystallization before use.[1] A simple test is to check its solubility in a non-polar organic solvent; the presence of an insoluble white solid may indicate the formation of the corresponding carboxylic acid.[1]

  • Possible Cause 2: Presence of moisture in the reaction. Trace amounts of water in the solvent, on the glassware, or in the starting amine/alcohol can consume the acyl chloride.

    • Solution: Use anhydrous solvents and dry all glassware in an oven before use.[3] Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.[3]

  • Possible Cause 3: Inadequate reaction conditions. The reaction may be too slow at the current temperature, or the base used may not be effective.

    • Solution: While many acylations proceed at 0°C to room temperature, for less reactive nucleophiles, a modest increase in temperature may be necessary.[5] Ensure a suitable non-nucleophilic base, such as triethylamine or pyridine, is used in stoichiometric amounts to neutralize the HCl byproduct.[6]

Below is a troubleshooting workflow for low reaction yield:

G start Low or No Yield check_purity Is the 2-Bromo-5-fluorobenzoyl chloride pure? start->check_purity purify Purify by recrystallization or use a new batch. check_purity->purify No check_conditions Were strict anhydrous conditions used? check_purity->check_conditions Yes purify->check_conditions improve_conditions Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. check_conditions->improve_conditions No check_reaction_params Are reaction parameters (temperature, base) optimal? check_conditions->check_reaction_params Yes improve_conditions->check_reaction_params optimize_params Consider increasing temperature or screening alternative bases. check_reaction_params->optimize_params No success Improved Yield check_reaction_params->success Yes optimize_params->success

Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Unexpected Byproducts

Q: My reaction is producing unexpected byproducts alongside the desired product. How can I identify and mitigate them?

A: The formation of byproducts is often due to impurities or side reactions.

  • Possible Cause 1: Presence of 2-Bromo-5-fluorobenzoic acid. If your acyl chloride has degraded, the resulting carboxylic acid may be present in your final product, complicating purification.

    • Solution: An aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can help remove the acidic impurity.[1] However, be cautious as this can also hydrolyze any unreacted acyl chloride.[1]

  • Possible Cause 2: Diacylation or other side reactions. With highly nucleophilic starting materials or elevated temperatures, side reactions can occur.

    • Solution: Add the this compound solution dropwise to the nucleophile at a low temperature (e.g., 0 °C) to maintain a low concentration of the acylating agent and minimize side reactions.[5]

Data Presentation

ParameterEffect on StabilityRationaleRecommended Practice
Moisture HighHighly susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid.[2][3]Store in a tightly sealed container under an inert atmosphere. Use anhydrous solvents and oven-dried glassware.[1][2]
Temperature ModerateElevated temperatures can accelerate decomposition.[2]Store in a cool place; refrigeration is recommended for long-term storage.[2] Avoid excessive heating during reactions unless necessary.
pH HighHydrolysis is catalyzed by both acids and bases.Use non-nucleophilic bases to scavenge HCl during reactions. Purify promptly after aqueous workup.
Light Low to ModerateAromatic compounds can be light-sensitive.[2]Store in an amber vial or in a dark place.
Oxygen LowWhile the acyl chloride is stable, other functional groups on reaction partners could be sensitive.An inert atmosphere will also protect against oxidation.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Primary Amine

This protocol outlines a standard procedure for the acylation of a primary amine using this compound.

Materials:

  • This compound

  • Primary amine

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.[6]

  • Cool the solution to 0 °C using an ice bath.[6]

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous DCM in a separate flask and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[5][6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Purification: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product can be further purified by flash column chromatography on silica gel or by recrystallization.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine and Et3N in anhydrous DCM. prep2 Cool to 0°C. prep1->prep2 react1 Add 2-Bromo-5-fluorobenzoyl chloride solution dropwise. prep2->react1 react2 Warm to RT and stir for 2-4h. Monitor by TLC. react1->react2 workup1 Quench with water. react2->workup1 workup2 Wash with HCl, NaHCO3, and brine. workup1->workup2 workup3 Dry, concentrate, and purify. workup2->workup3 final_product final_product workup3->final_product Pure Amide

General workflow for an N-acylation reaction.
Protocol 2: Purification by Recrystallization

This protocol is effective for removing polar impurities such as the hydrolysis product, 2-bromo-5-fluorobenzoic acid.[1]

Methodology:

  • Solvent Selection: Choose a non-polar solvent or a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] Suitable options include hexanes or a mixture of dichloromethane/hexanes or toluene/hexanes.[1]

  • Dissolution: In a fume hood, dissolve the impure compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum.

References

troubleshooting common issues in acylation reactions involving 2-Bromo-5-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylation reactions involving 2-Bromo-5-fluorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this versatile reagent.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Low or No Product Yield

Q1: I am not getting any product in my Friedel-Crafts acylation reaction. What are the most common reasons for reaction failure?

A1: Complete reaction failure in a Friedel-Crafts acylation is often due to a few critical factors:

  • Moisture Contamination: this compound is an acyl chloride and is highly susceptible to hydrolysis.[1][2] Trace amounts of water in your reaction setup can rapidly convert it to the unreactive 2-bromo-5-fluorobenzoic acid.[1] Lewis acid catalysts, such as aluminum chloride (AlCl₃), are also extremely sensitive to moisture and will be deactivated.[3]

    • Solution: Ensure all glassware is rigorously dried, preferably in an oven, and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

  • Deactivated Aromatic Substrate: Friedel-Crafts acylation reactions do not work well with strongly deactivated aromatic rings (e.g., nitrobenzene). The electron-withdrawing nature of a deactivating group makes the aromatic ring not nucleophilic enough to attack the acylium ion.

    • Solution: If your substrate is highly deactivated, you may need to consider alternative synthetic routes.

  • Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid catalyst.[4] This requires the use of stoichiometric amounts, or even a slight excess, of the catalyst.[4][5]

    • Solution: Ensure you are using at least one equivalent of the Lewis acid catalyst relative to the acyl chloride.

  • Poor Reagent Quality: The this compound may have degraded during storage.

    • Solution: Verify the purity of your starting material. If it is old or has been improperly stored, consider using a fresh batch.

Formation of Side Products

Q2: My reaction is producing multiple spots on the TLC plate, indicating the formation of side products. What are the likely culprits?

A2: The formation of side products in acylation reactions can often be attributed to the following:

  • Hydrolysis of the Acyl Chloride: As mentioned, hydrolysis of this compound to 2-bromo-5-fluorobenzoic acid is a common side reaction if moisture is present.[1]

  • Reaction with Solvent: If you are using a protic solvent (e.g., an alcohol), it can react with the acyl chloride to form an ester.[1]

    • Solution: Use a non-protic, anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1]

  • Polysubstitution: While less common in Friedel-Crafts acylation compared to alkylation, polysubstitution can occur if the aromatic substrate is highly activated.[6][7] The initial acylation product is generally less reactive than the starting material, which usually prevents further acylation.[4]

  • Rearrangement of the Acylium Ion: The acylium ion formed during the reaction can potentially undergo rearrangement, though this is less common than with carbocations in Friedel-Crafts alkylation.[6]

Difficulty in Product Purification

Q3: I am having trouble purifying my acylated product. What are some common issues and how can I resolve them?

A3: Purification challenges often stem from the reaction workup and the nature of the product and byproducts.

  • Incomplete Quenching: The reaction must be carefully quenched to decompose the Lewis acid-ketone complex.[8] This is typically done by slowly adding the reaction mixture to a mixture of crushed ice and concentrated HCl.[8][9]

  • Emulsion Formation during Extraction: The presence of aluminum salts from the catalyst can sometimes lead to emulsions during aqueous workup.

    • Solution: Adding more of the organic solvent or a saturated brine solution can help to break up emulsions.

  • Co-elution of Impurities: If byproducts have similar polarities to your desired product, they may be difficult to separate by column chromatography.

    • Solution: Optimize your chromatography conditions by trying different solvent systems. Recrystallization may also be an effective purification technique.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in a Friedel-Crafts acylation?

A1: The Lewis acid catalyst is essential for activating the this compound.[3] It coordinates with the chlorine atom of the acyl chloride, which makes the carbonyl carbon much more electrophilic and facilitates the formation of the acylium ion.[4][10] This highly reactive acylium ion is then attacked by the aromatic ring.[10]

Q2: Can I use a catalytic amount of Lewis acid?

A2: Generally, no. The product of a Friedel-Crafts acylation is a ketone, which is a Lewis base. It will form a relatively stable complex with the strong Lewis acid catalyst, effectively sequestering it.[4] Therefore, a stoichiometric amount or more of the "catalyst" is typically required.[4]

Q3: What are the best storage conditions for this compound?

A3: Due to its sensitivity to moisture, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[2] The container should be tightly sealed to prevent the ingress of atmospheric moisture.[2]

Q4: Are there any safety precautions I should be aware of when working with this compound?

A4: Yes. As an acyl chloride, it is expected to be corrosive and a lachrymator (a substance that irritates the eyes and causes tears).[11] It will react with moisture, including in the air and on skin, to produce hydrochloric acid. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation
Lewis AcidRelative ReactivityTypical Stoichiometry (relative to acyl chloride)Key Considerations
AlCl₃High≥ 1.0 equivalent[4]Very moisture-sensitive; can lead to side reactions with sensitive substrates.[3]
FeCl₃ModerateCatalytic to stoichiometricMilder than AlCl₃, may offer better selectivity.[3]
ZnCl₂Low to ModerateCatalytic to stoichiometricGenerally milder and may require higher temperatures.[3]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This is a general procedure and may require optimization for your specific substrate.

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried to prevent moisture contamination.[8]

  • Catalyst Suspension: In a fume hood, suspend the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) in the reaction flask and cool the mixture in an ice bath.[8]

  • Reagent Addition: Dissolve the this compound (1.0 equivalent) in the anhydrous solvent and add it to the addition funnel. Add this solution dropwise to the stirred catalyst suspension over 15-30 minutes.[8] Following this, dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes.[8]

  • Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[8][9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an additional portion of the organic solvent. Combine the organic layers.[8]

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (be cautious of CO₂ evolution), and brine.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude product by a suitable method, such as recrystallization or flash column chromatography on silica gel.[8]

Visualizations

troubleshooting_workflow start Low or No Product Yield? check_moisture Was the reaction run under strict anhydrous conditions? start->check_moisture Yes check_substrate Is the aromatic substrate strongly deactivated? check_moisture->check_substrate Yes cause_hydrolysis Primary Cause: Moisture Contamination/ Reagent Hydrolysis check_moisture->cause_hydrolysis No check_catalyst Was a stoichiometric amount of Lewis acid used? check_substrate->check_catalyst No cause_deactivation Primary Cause: Deactivated Substrate check_substrate->cause_deactivation Yes check_catalyst->start Yes (Re-evaluate other parameters) cause_catalyst Primary Cause: Insufficient Catalyst check_catalyst->cause_catalyst No solution_anhydrous Solution: Redo experiment using a rigorously anhydrous setup. cause_hydrolysis->solution_anhydrous solution_substrate Solution: Consider an alternative synthetic route. cause_deactivation->solution_substrate solution_catalyst Solution: Use at least 1 equivalent of the Lewis acid. cause_catalyst->solution_catalyst

Caption: Troubleshooting workflow for low or no product yield.

side_reactions acyl_chloride 2-Bromo-5-fluorobenzoyl Chloride hydrolysis_product 2-Bromo-5-fluorobenzoic Acid (Hydrolysis) acyl_chloride->hydrolysis_product reacts with ester_product Ester Byproduct (Alcoholysis) acyl_chloride->ester_product reacts with polyacylation_product Polyacylated Product acyl_chloride->polyacylation_product reacts with water H₂O (Moisture) alcohol R-OH (Protic Solvent) activated_arene Activated Arene (Excess or Highly Reactive)

Caption: Common side reactions in acylation.

experimental_workflow setup 1. Anhydrous Reaction Setup (Inert Atmosphere) addition 2. Dropwise Addition of Reagents (Acyl Chloride & Substrate) at 0 °C setup->addition reaction 3. Reaction Monitoring (TLC) addition->reaction workup 4. Quench with Ice/HCl reaction->workup extraction 5. Extraction and Washing workup->extraction purification 6. Drying, Concentration, and Purification extraction->purification product Pure Acylated Product purification->product

Caption: General experimental workflow for acylation.

References

Strategies for Minimizing Impurity Formation in 2-Bromo-5-fluorobenzoyl Chloride Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-5-fluorobenzoyl Chloride Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of this compound, a key intermediate in various pharmaceutical applications. This guide provides detailed answers to frequently asked questions, troubleshooting strategies to minimize impurity formation, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound from 2-Bromo-5-fluorobenzoic acid.

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The primary impurities typically encountered are:

  • Unreacted 2-Bromo-5-fluorobenzoic acid: Incomplete conversion of the starting material is a common source of this impurity.

  • 2-Bromo-5-fluorobenzoic anhydride: This can form through the reaction of the product, this compound, with unreacted starting material at elevated temperatures.

  • Hydrolysis product (2-Bromo-5-fluorobenzoic acid): The acyl chloride product is highly sensitive to moisture and can readily hydrolyze back to the carboxylic acid upon exposure to water from the atmosphere, solvents, or glassware.[1]

  • Isomeric Impurities: Depending on the purity of the starting material, isomers such as 3-bromo-2-fluorobenzoic acid or 3,5-dibromo-2-fluorobenzoic acid may be present and carried through the synthesis.

  • Residual Solvents and Reagents: Traces of the chlorinating agent (e.g., thionyl chloride) or reaction solvents may remain in the final product if not effectively removed.[1]

Q2: My reaction with thionyl chloride is sluggish or incomplete. What are the likely causes and solutions?

A2: Several factors can contribute to an incomplete reaction:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of thionyl chloride is used. An excess of 1.2 to 2.0 equivalents is often recommended to drive the reaction to completion.

  • Low Reaction Temperature: While the reaction is exothermic, maintaining an adequate temperature is crucial. For the synthesis of this compound, refluxing in thionyl chloride or heating at approximately 70-100°C is a common practice.[2]

  • Poor Quality of Thionyl Chloride: Thionyl chloride can decompose over time. Using a freshly opened or distilled bottle is advisable.

  • Presence of Moisture: Any moisture in the starting material or solvent will consume the thionyl chloride, reducing its effectiveness. Ensure all reagents and glassware are thoroughly dried.

Q3: I am observing a significant amount of the corresponding anhydride as a byproduct. How can I minimize its formation?

A3: Anhydride formation is typically a result of the reaction between the acyl chloride product and the unreacted carboxylic acid. To minimize this:

  • Ensure Complete Conversion: Drive the initial reaction to completion by using a slight excess of the chlorinating agent and allowing for sufficient reaction time.

  • Control Temperature During Workup: During the removal of excess chlorinating agent, avoid excessively high temperatures which can promote the side reaction between any remaining starting material and the product.

  • Rapid Removal of Gaseous Byproducts: Efficiently remove gaseous byproducts like HCl and SO2 (in the case of thionyl chloride) as their buildup can sometimes influence reaction equilibria.

Q4: The final product is discolored (e.g., yellow or brown). What is the cause and how can it be purified?

A4: Discoloration often indicates the presence of polymeric or degradation byproducts.[1]

  • Purification: The most effective method for purifying this compound is fractional distillation under reduced pressure. This separates the desired product from less volatile impurities and any residual starting material. Recrystallization from a non-polar solvent can also be effective for removing polar impurities.[1]

  • Prevention: To prevent the formation of colored impurities, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Also, avoid unnecessarily high reaction temperatures or prolonged reaction times.

Comparative Data of Chlorinating Agents

The choice of chlorinating agent can significantly impact the yield and purity of this compound. The following table summarizes the performance of common reagents.

Chlorinating AgentTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂) ~81-98%[2][3][4]>95% (after distillation)Gaseous byproducts (SO₂ and HCl) are easily removed.[3]Can require heating/reflux.[2][3] Corrosive and toxic.
Oxalyl Chloride ((COCl)₂) Potentially highPotentially highGaseous byproducts (CO, CO₂, and HCl) simplify workup. Milder conditions, often at room temperature.More expensive than thionyl chloride. Highly toxic.
Phosphorus Pentachloride (PCl₅) Potentially highPotentially highEffective for a wide range of carboxylic acids.Produces a liquid byproduct (POCl₃) which must be separated by fractional distillation.[3] Moisture sensitive and corrosive.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is based on established literature procedures.

Materials:

  • 2-Bromo-5-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)

Procedure:

  • Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • To the round-bottom flask, add 2-Bromo-5-fluorobenzoic acid.

  • Slowly add an excess of thionyl chloride (approximately 1.5-2.0 molar equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent like toluene.

  • Heat the reaction mixture to reflux (approximately 70-100°C) and maintain for 2-4 hours.[2] Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) by distillation, initially at atmospheric pressure, followed by reduced pressure.

  • The crude this compound can be purified by fractional distillation under high vacuum to yield a clear, colorless liquid.

Visualizing the Troubleshooting Workflow

To aid in diagnosing and resolving issues during the synthesis, the following logical workflow can be utilized.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Problem Encountered low_yield Low Yield start->low_yield high_impurity High Impurity start->high_impurity discoloration Product Discoloration start->discoloration incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction moisture Moisture Contamination? low_yield->moisture unreacted_sm Unreacted Starting Material? high_impurity->unreacted_sm anhydride Anhydride Formation? high_impurity->anhydride hydrolysis Hydrolysis? high_impurity->hydrolysis purification Purify by Vacuum Distillation discoloration->purification prevention Prevent with Inert Atmosphere & Controlled Temperature discoloration->prevention check_reagents Check Reagent Quality & Stoichiometry (Fresh SOCl₂, Excess) incomplete_reaction->check_reagents Yes check_conditions Verify Reaction Conditions (Temp: 70-100°C, Time: 2-4h) incomplete_reaction->check_conditions Yes dry_glassware Ensure Dry Glassware & Reagents moisture->dry_glassware Yes increase_reagent_time Increase Reagent Ratio or Reaction Time unreacted_sm->increase_reagent_time Yes drive_to_completion Ensure Full Conversion Avoid High Temp Workup anhydride->drive_to_completion Yes anhydrous_conditions Use Anhydrous Conditions Inert Atmosphere hydrolysis->anhydrous_conditions Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

impact of temperature and catalyst on 2-Bromo-5-fluorobenzoyl chloride reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of temperature and catalysts on the reaction kinetics of 2-Bromo-5-fluorobenzoyl chloride. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How do the bromo and fluoro substituents on the benzoyl chloride ring affect its reactivity in Friedel-Crafts acylation?

The bromine and fluorine atoms are electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon in this compound. This heightened electrophilicity makes it more reactive towards nucleophilic attack compared to unsubstituted benzoyl chloride. In Friedel-Crafts acylation, this translates to a generally faster reaction rate under similar conditions.

Q2: What is the expected impact of increasing the reaction temperature on the kinetics of reactions involving this compound?

Increasing the reaction temperature will generally increase the rate of reaction, as it provides the necessary activation energy for the reaction to proceed. However, for Friedel-Crafts acylation, higher temperatures can also lead to undesirable side reactions, such as polysubstitution or isomerization. For reactions with nucleophiles like amines or alcohols, elevated temperatures can accelerate the desired reaction but may also promote side reactions or degradation of starting materials or products. It is crucial to find an optimal temperature that balances reaction rate with product purity and yield.

Q3: Which catalysts are typically used for Friedel-Crafts acylation with this compound, and how do they influence the reaction?

Lewis acids are the standard catalysts for Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a very common and potent catalyst that effectively generates the acylium ion necessary for the reaction. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, though they may exhibit different levels of activity. The choice and amount of catalyst can significantly impact the reaction rate and yield. Stoichiometric amounts of the Lewis acid are often required because the catalyst complexes with the ketone product.

Q4: Can this compound participate in reactions other than Friedel-Crafts acylation?

Yes, as a reactive acyl chloride, it readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. Common reactions include:

  • Reaction with amines (Aminolysis): Forms N-substituted amides.

  • Reaction with alcohols (Alcoholysis): Produces esters.

  • Reaction with water (Hydrolysis): Yields 2-bromo-5-fluorobenzoic acid. These reactions are typically fast and often do not require a catalyst, although a base is usually added to neutralize the HCl byproduct.

Troubleshooting Guides

Issue 1: Low or No Yield in Friedel-Crafts Acylation
Potential CauseRecommended Solution
Inactive Lewis Acid Catalyst The catalyst (e.g., AlCl₃) may have been deactivated by moisture. Use fresh, anhydrous catalyst and handle it under an inert atmosphere. Ensure all glassware is thoroughly dried.
Incorrect Stoichiometry Insufficient Lewis acid will lead to incomplete formation of the acylium ion. Use at least a stoichiometric equivalent of the Lewis acid, as it complexes with the product. An excess (1.1-1.3 equivalents) is often recommended.
Deactivated Aromatic Substrate The aromatic substrate may have strongly deactivating groups, hindering the reaction. Ensure the purity of the aromatic reactant.
Low Reaction Temperature While low temperatures can improve selectivity, they may also slow the reaction to a halt. If no reaction is observed, consider slowly warming the reaction mixture to room temperature or slightly above, while monitoring for product formation and side reactions.
Moisture Contamination Water will react with and deactivate both the Lewis acid catalyst and the this compound. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products (Isomers) in Friedel-Crafts Acylation
Potential CauseRecommended Solution
High Reaction Temperature Elevated temperatures can lead to a loss of regioselectivity. Maintain a controlled, low temperature (e.g., 0-5 °C) during the addition of reagents and for the duration of the reaction.
Isomerization of Acylium Ion Although less common than in Friedel-Crafts alkylation, it can occur under harsh conditions. Maintaining a low reaction temperature can minimize this.
Non-regioselective Acylation The directing effects of substituents on the aromatic substrate will determine the position of acylation. Analyze the product mixture carefully by NMR and chromatography to identify isomers. Optimization of the catalyst and solvent may improve selectivity.
Issue 3: Slow or Incomplete Reaction with Nucleophiles (Amines/Alcohols)
Potential CauseRecommended Solution
Steric Hindrance A bulky nucleophile or substrate can slow down the reaction rate. Gentle heating may be required to drive the reaction to completion. Consider using a less hindered nucleophile if possible.
Poor Solubility If the reactants are not fully dissolved, the reaction will be slow. Choose a solvent in which all reactants are soluble. Gentle heating can also improve solubility.
Insufficient Base In reactions with amines or alcohols, a base is needed to neutralize the HCl byproduct. Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is used.

Data Presentation

Reaction TypeTemperature Effect on RateCatalyst Effect on RateTypical Catalyst
Friedel-Crafts Acylation Rate increases with temperature, but selectivity may decrease.Strong Lewis acids significantly increase the rate.AlCl₃, FeCl₃, ZnCl₂
Reaction with Amines Rate increases with temperature.Generally not required, but a base is used to scavenge HCl.Triethylamine, Pyridine
Reaction with Alcohols Rate increases with temperature.Generally not required, but a base is used to scavenge HCl.Triethylamine, Pyridine

Experimental Protocols

General Protocol for Friedel-Crafts Acylation
  • Preparation: Under an inert atmosphere (nitrogen or argon), add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) to a flame-dried round-bottom flask containing a magnetic stir bar and a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: To the cooled suspension, add the aromatic substrate (1.0 equivalent) followed by the dropwise addition of this compound (1.1 equivalents) dissolved in the same anhydrous solvent.

  • Reaction: Maintain the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be applied if the reaction is sluggish.

  • Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Friedel_Crafts_Acylation_Workflow reagents Reactants: - this compound - Aromatic Substrate - Anhydrous Lewis Acid (e.g., AlCl3) - Anhydrous Solvent (e.g., DCM) reaction_setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2 or Ar) - Cool to 0 °C reagents->reaction_setup addition Slow dropwise addition of This compound reaction_setup->addition reaction Reaction: - Stir at 0 °C, then warm to RT - Monitor by TLC addition->reaction workup Aqueous Work-up: - Quench with ice/HCl reaction->workup purification Purification: - Extraction - Column Chromatography or Recrystallization workup->purification product Final Product: Substituted Benzophenone purification->product

Caption: Workflow for a typical Friedel-Crafts acylation reaction.

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Is the Lewis Acid catalyst active and anhydrous? start->check_catalyst check_stoichiometry Is the catalyst stoichiometry correct (≥1 equivalent)? check_catalyst->check_stoichiometry Yes solution_catalyst Solution: Use fresh, anhydrous catalyst and handle under inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions (temperature, time) optimal? check_stoichiometry->check_conditions Yes solution_stoichiometry Solution: Use stoichiometric or excess Lewis acid. check_stoichiometry->solution_stoichiometry No check_moisture Was the reaction performed under strictly anhydrous conditions? check_conditions->check_moisture Yes solution_conditions Solution: Optimize temperature and reaction time based on monitoring. check_conditions->solution_conditions No solution_moisture Solution: Use anhydrous reagents and solvents under an inert atmosphere. check_moisture->solution_moisture No

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Technical Support Center: Workup Procedures for 2-Bromo-5-fluorobenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluorobenzoyl chloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workup and quenching procedures.

Troubleshooting Guide

Q1: My reaction mixture turned cloudy or formed a precipitate upon adding the quenching solution. What is happening and what should I do?

A1: Cloudiness or precipitate formation upon quenching is often due to the formation of the corresponding carboxylic acid (2-Bromo-5-fluorobenzoic acid) as a byproduct of hydrolysis. This can occur if the acyl chloride reacts with residual water in the reaction mixture or the quenching solution. The resulting carboxylic acid may have limited solubility in the organic solvent, causing it to precipitate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize premature hydrolysis of the acyl chloride.[1][2]

  • Controlled Quenching: Add the quenching solution slowly, preferably at a low temperature (e.g., 0 °C), to control the exothermic reaction and potentially improve the solubility of byproducts.

  • pH Adjustment: After the initial quench, you can adjust the pH of the aqueous layer. Basifying the solution with a mild base like sodium bicarbonate will convert the carboxylic acid to its more water-soluble carboxylate salt, which can then be separated in the aqueous layer.

  • Solvent Addition: If the precipitate is significant, you may need to add more organic solvent to dissolve your desired product and filter off the insoluble carboxylic acid.

Q2: After aqueous workup, my organic layer is difficult to separate from the aqueous layer, or an emulsion has formed. How can I resolve this?

A2: Emulsion formation is a common issue in workups, especially when vigorous shaking is employed. This can be exacerbated by the presence of salts or other charged species.

Troubleshooting Steps:

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break up emulsions.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow for phase separation.

  • Filtration: In persistent cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q3: My final product is contaminated with the starting carboxylic acid (2-Bromo-5-fluorobenzoic acid). How can I remove it?

A3: The presence of the starting carboxylic acid in your final product indicates incomplete conversion to the acyl chloride or hydrolysis during workup.

Troubleshooting Steps:

  • Base Wash: Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate or dilute sodium carbonate. This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt which will partition into the aqueous layer.[3] Be cautious with stronger bases like NaOH, as they can potentially hydrolyze your desired product.

  • Column Chromatography: If the base wash is insufficient, purification by column chromatography is an effective method to separate the desired product from the more polar carboxylic acid.

  • Recrystallization: Depending on the physical properties of your product, recrystallization from a suitable solvent system can also be used to remove the carboxylic acid impurity.

Frequently Asked Questions (FAQs)

Q1: What are the standard quenching agents for reactions involving this compound?

A1: The choice of quenching agent depends on the desired outcome of the workup. Common quenching agents include:

  • Water: Reacts with the excess acyl chloride to form the corresponding carboxylic acid (2-Bromo-5-fluorobenzoic acid) and HCl. This is a vigorous reaction and should be performed with caution.[4]

  • Saturated Sodium Bicarbonate Solution: This is a preferred quenching agent as it neutralizes the excess acyl chloride and any acidic byproducts (like HCl) formed during the reaction. The reaction produces the sodium salt of the carboxylic acid, carbon dioxide, and sodium chloride.

  • Alcohols (e.g., Methanol, Ethanol): Quenching with an alcohol will convert the excess acyl chloride into the corresponding ester. This can be advantageous if the ester is easier to separate from the desired product than the carboxylic acid.

  • Amines: Primary or secondary amines can be used to quench the acyl chloride, forming the corresponding amide. This is often done if the resulting amide is easily separable.

Q2: What are the critical safety precautions to take during the quenching of this compound reactions?

A2: this compound is a reactive and corrosive compound. The quenching process can be highly exothermic and release hazardous gases. Therefore, strict safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform all manipulations, especially the quenching step, inside a well-ventilated chemical fume hood.[4]

  • Controlled Addition: Add the quenching agent slowly and in a controlled manner to the reaction mixture, preferably while cooling the reaction vessel in an ice bath. This helps to manage the exothermic nature of the reaction.[4]

  • Pressure Buildup: Be aware of potential pressure buildup from the evolution of gases such as HCl or CO2 (if using bicarbonate). Ensure the reaction vessel is not sealed.

Q3: How can I monitor the completion of the quenching process?

A3: The completion of the quenching process can be monitored by a few methods:

  • Cessation of Gas Evolution: If using a bicarbonate solution, the end of the quenching process is often indicated by the cessation of CO2 evolution (fizzing).

  • pH Test: After the initial vigorous reaction has subsided, you can test the pH of the aqueous layer to ensure it is neutral or slightly basic, indicating that all the acidic components have been neutralized.

  • Thin Layer Chromatography (TLC): A more rigorous method is to take a small aliquot of the organic layer and analyze it by TLC. The disappearance of the acyl chloride spot would indicate a complete quench. However, acyl chlorides can be unstable on silica gel plates.[5] A more practical approach is to quench a small sample with a nucleophile like an alcohol and check for the formation of the corresponding ester by TLC.

Data Presentation

Table 1: Comparison of Common Quenching Agents

Quenching AgentReaction Byproduct with this compoundKey Considerations
Water2-Bromo-5-fluorobenzoic acidHighly exothermic reaction, produces HCl gas.
Saturated NaHCO₃Sodium 2-bromo-5-fluorobenzoateNeutralizes acid, produces CO₂ gas (pressure!).
MethanolMethyl 2-bromo-5-fluorobenzoateLess exothermic than water, byproduct is an ester.
DiethylamineN,N-Diethyl-2-bromo-5-fluorobenzamideForms a stable amide byproduct.

Experimental Protocols

Detailed Protocol for a Standard Sodium Bicarbonate Quench

  • Preparation: Before starting the workup, ensure you have a separatory funnel, beakers, and all necessary solutions readily available in the fume hood. Prepare a saturated aqueous solution of sodium bicarbonate.

  • Cooling: Once the reaction is deemed complete, cool the reaction flask in an ice bath to 0-5 °C. This is crucial to control the exotherm of the quench.

  • Slow Addition: Slowly and carefully add the saturated sodium bicarbonate solution dropwise to the cooled reaction mixture with vigorous stirring. Be prepared for initial gas evolution (CO₂). A dropping funnel can be used for larger scale reactions to ensure a controlled addition.

  • Monitoring: Continue adding the bicarbonate solution until the gas evolution ceases.

  • Extraction: Transfer the entire mixture to a separatory funnel. If necessary, add more organic solvent (e.g., dichloromethane or ethyl acetate) to ensure a clear separation of layers.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (to remove any remaining carboxylic acid).

    • Water.

    • Saturated aqueous sodium chloride (brine) to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Mandatory Visualization

Quenching_Workflow start Reaction Mixture (Containing excess This compound) cool Cool to 0-5 °C start->cool 1. quench Slowly add Quenching Agent (e.g., sat. NaHCO3) cool->quench 2. extract Transfer to Separatory Funnel & Extract quench->extract 3. wash Wash Organic Layer (H2O, Brine) extract->wash 4. dry Dry Organic Layer (e.g., Na2SO4) wash->dry 5. concentrate Concentrate (Rotary Evaporator) dry->concentrate 6. product Crude Product concentrate->product 7.

Caption: A typical experimental workflow for quenching a reaction containing this compound.

Troubleshooting_Logic problem Problem Encountered During Workup precipitate Precipitate Forms (Cloudy Mixture) problem->precipitate emulsion Emulsion Forms problem->emulsion contamination Product Contaminated with Carboxylic Acid problem->contamination solution1 Adjust pH (add base) Filter Precipitate precipitate->solution1 solution2 Add Brine (sat. NaCl) Gentle Inversion emulsion->solution2 solution3 Wash with sat. NaHCO3 Column Chromatography contamination->solution3

Caption: A troubleshooting decision tree for common workup issues.

References

preventing the degradation of 2-Bromo-5-fluorobenzoyl chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of 2-Bromo-5-fluorobenzoyl chloride during storage. Acyl chlorides are highly reactive compounds, and maintaining their integrity is crucial for reliable and reproducible experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability of your material.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is hydrolysis.[1][2][3][4] this compound is an acyl chloride, a class of compounds highly susceptible to nucleophilic attack by water.[1][5] Even trace amounts of moisture in the atmosphere or on glassware can lead to a rapid reaction, converting the acyl chloride into the corresponding carboxylic acid (2-Bromo-5-fluorobenzoic acid) and hydrochloric acid (HCl).[1][2][4]

Q2: I noticed white fumes when I opened a bottle of this compound. What are they?

A2: The white fumes are likely hydrochloric acid (HCl) gas, which is a byproduct of the hydrolysis reaction between the acyl chloride and atmospheric moisture. This is a strong indicator that the compound is being exposed to humid air.

Q3: My this compound has a yellowish or brownish tint. Can I still use it?

A3: A discoloration may indicate the presence of impurities or degradation products. While it might be suitable for some less sensitive applications, for high-purity requirements, it is advisable to purify the material before use. A purity analysis is recommended to determine its suitability for your specific experiment.

Q4: How should I properly store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry, and inert environment.[6] The following conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended to slow down any potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture.

  • Container: Keep the container tightly sealed. The use of a desiccator for storage is also highly recommended.

Q5: Can I store this compound over drying agents?

A5: While it may seem intuitive, storing acyl chlorides directly over some common drying agents is not always recommended as they can potentially react. If you need to dry a solvent for use with the acyl chloride, ensure the drying agent is appropriate and removed before mixing with the acyl chloride.

Troubleshooting Guide

Problem Possible Cause Solution
Low reaction yield 1. Degraded this compound (hydrolyzed). 2. Presence of moisture in the reaction setup.1. Check the purity of the acyl chloride before use. If degraded, consider purification or using a fresh batch. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Formation of unexpected byproducts 1. Presence of impurities in the starting material. 2. Side reactions due to the presence of water or other nucleophiles.1. Purify the this compound. 2. Conduct the reaction under strictly anhydrous conditions.
Solid precipitate in the this compound bottle Hydrolysis has occurred, forming the less soluble 2-Bromo-5-fluorobenzoic acid.The material has likely degraded. It is best to use a fresh, pure sample. If purification is necessary, it may be possible through distillation, but this should be done with caution.
Inconsistent reaction results Variable purity of the this compound between batches or over time.Always use a fresh bottle or re-analyze the purity of older stock before critical experiments. Implement a consistent storage protocol.

Quantitative Data

Condition Parameter Illustrative Purity (%) after 30 days Primary Degradant
Ideal Storage 2-8°C, Inert Atmosphere (Nitrogen), Sealed Container in Desiccator>99%2-Bromo-5-fluorobenzoic acid
Ambient Storage 20-25°C, Air, Tightly Sealed Container90-95%2-Bromo-5-fluorobenzoic acid
Poor Storage 20-25°C, Humid Air (container frequently opened)<80%2-Bromo-5-fluorobenzoic acid

Note: This data is for illustrative purposes only and is intended to highlight the qualitative effects of different storage conditions. Actual degradation rates will vary.

Experimental Protocols

Protocol 1: Purity Assessment by Titration

This method determines the amount of acyl chloride that has hydrolyzed to carboxylic acid.

Materials:

  • This compound sample

  • Anhydrous isopropanol

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Burette, flasks, and other standard laboratory glassware

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a clean, dry Erlenmeyer flask.

  • Add 50 mL of anhydrous isopropanol to the flask and swirl to dissolve the sample. The isopropanol will react with the acyl chloride to form an ester and HCl.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M NaOH until a persistent pink endpoint is observed. This titration neutralizes the HCl produced from the reaction of the acyl chloride with isopropanol and any pre-existing 2-Bromo-5-fluorobenzoic acid and HCl from hydrolysis.

  • To determine the amount of pre-existing acidity (from hydrolysis), a separate sample can be dissolved in an inert, dry solvent (like anhydrous acetone) and titrated with a standardized base.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare a stock solution of the internal standard in CDCl₃ of a known concentration.

  • In a dry NMR tube, dissolve a precisely weighed amount of the this compound sample in a known volume of the internal standard solution.

  • Acquire a ¹H NMR spectrum immediately after preparation.

  • To monitor degradation, a sample can be intentionally exposed to a humid atmosphere for a set period before preparing the NMR sample.

  • The purity can be determined by comparing the integration of a characteristic peak of this compound with the integration of the internal standard peak. The appearance and growth of peaks corresponding to 2-Bromo-5-fluorobenzoic acid can be used to quantify the extent of degradation.

Visualizations

Degradation_Pathway Acyl_Chloride This compound Carboxylic_Acid 2-Bromo-5-fluorobenzoic Acid Acyl_Chloride->Carboxylic_Acid + H₂O (Hydrolysis) HCl HCl (gas) Acyl_Chloride->HCl + H₂O (Hydrolysis) Moisture H₂O (Moisture)

Caption: Primary degradation pathway of this compound.

Storage_Workflow Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store in Cool, Dry, Dark Place Inspect->Store Seal Intact Use Use in Experiment Inspect->Use Damaged Seal? Use Immediately or Discard Inert Use Inert Gas (N₂ or Ar) Store->Inert Desiccator Place in Desiccator Inert->Desiccator Desiccator->Use Seal Tightly Reseal Container Use->Seal Seal->Store Return to Storage

Caption: Recommended workflow for storing this compound.

References

Validation & Comparative

Spectroscopic Analysis of 2-Bromo-5-fluorobenzoyl Chloride and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a comparative spectroscopic analysis of 2-Bromo-5-fluorobenzoyl chloride and its closely related derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public spectral data for this compound, this guide leverages data from its precursors and analogous compounds to provide a robust predictive and comparative framework.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimental and predicted NMR data for this compound and its key derivatives. The data for the benzoyl chloride is predicted based on the trends observed in the analogous benzoic acid and methyl ester, and the known effects of the carbonyl chloride group on the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])

CompoundH-3H-4H-6OtherSolvent
This compound (Predicted) ~7.6 (dd, J ≈ 8.8, 4.4 Hz)~7.3 (ddd, J ≈ 8.8, 7.6, 3.0 Hz)~7.9 (dd, J ≈ 7.6, 3.0 Hz)-CDCl₃
2-Bromo-5-fluorobenzoic acid 7.55 (dd, J = 8.8, 4.4 Hz)7.21 (ddd, J = 8.8, 7.6, 3.0 Hz)7.78 (dd, J = 7.6, 3.0 Hz)10.5 (br s, 1H, COOH)DMSO-d₆
Methyl 2-bromo-5-fluorobenzoate 7.69 (dd, J = 8.7, 4.5 Hz)7.23 (ddd, J = 8.7, 7.7, 3.1 Hz)7.51 (dd, J = 7.7, 3.1 Hz)3.91 (s, 3H, OCH₃)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundC=OC-1C-2C-3C-4C-5C-6OtherSolvent
This compound (Predicted) ~167.0~134.0 (d)~120.0 (d)~118.0 (d)~128.0 (d)~162.0 (d, J ≈ 250 Hz)~136.0 (d)-CDCl₃
2-Bromo-5-fluorobenzoic acid 165.4133.4 (d, J=3.1 Hz)119.4 (d, J=24.5 Hz)117.4 (d, J=22.5 Hz)127.3 (d, J=9.2 Hz)161.7 (d, J=248.5 Hz)135.2 (d, J=7.6 Hz)-DMSO-d₆
Methyl 2-bromo-5-fluorobenzoate 164.1133.1 (d, J=3.0 Hz)119.1 (d, J=24.4 Hz)117.0 (d, J=22.3 Hz)126.9 (d, J=9.2 Hz)161.5 (d, J=248.0 Hz)134.9 (d, J=7.6 Hz)52.9 (OCH₃)CDCl₃

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation and comparison.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analytical sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for proton NMR and a corresponding frequency for carbon NMR (e.g., 75 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • A significantly larger number of scans will be necessary compared to ¹H NMR to achieve adequate signal-to-noise (typically 1024 scans or more).

    • Set the spectral width to encompass all expected carbon resonances (e.g., 0 to 200 ppm).

    • Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualizing Spectroscopic Analysis and Molecular Structures

To further clarify the relationships and workflows, the following diagrams are provided.

spectroscopic_analysis_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Analyte NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample H1_NMR ¹H NMR Acquisition NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID Generate C13_NMR->FID Generate FT Fourier Transform FID->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration & Peak Picking Baseline_Correction->Integration Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Caption: Key atoms for NMR analysis.

This comparative guide, combining experimental data from closely related compounds with established spectroscopic principles, provides a valuable resource for the identification and characterization of this compound and its derivatives. The detailed protocols and visual aids further support researchers in their synthetic and analytical endeavors.

comparative reactivity of 2-Bromo-5-fluorobenzoyl chloride with other benzoyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-Bromo-5-fluorobenzoyl chloride with other substituted benzoyl chlorides. Understanding the relative reactivity of this and similar acyl chlorides is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes in drug discovery and development. This document presents a data-driven comparison based on established principles of physical organic chemistry, supported by experimental protocols and visual aids to clarify complex concepts.

Introduction to Benzoyl Chloride Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring play a critical role in modulating this electrophilicity through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reactivity of the acyl chloride. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to lower reactivity.

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of these electronic effects through substituent constants (σ).[1] A positive σ value indicates an electron-withdrawing substituent, while a negative value signifies an electron-donating one.[2] The overall reactivity of a substituted benzoyl chloride can be estimated by the sum of the Hammett constants of its substituents.

Comparative Reactivity Analysis

To qualitatively and quantitatively compare the reactivity of this compound with other benzoyl chlorides, we can analyze the electronic effects of the bromo and fluoro substituents. The positions of these substituents on the aromatic ring are key to their influence. In this compound, the bromine atom is in the ortho position, and the fluorine atom is in the meta position relative to the benzoyl chloride group.

Electronic Effects of Substituents:

  • Bromine (-Br): As a halogen, bromine exhibits a dual electronic effect. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weaker, electron-donating resonance effect (+R) due to the presence of lone pairs of electrons.[3] When in the ortho or para position, both effects are at play, but the inductive effect is generally stronger for halogens, leading to an overall electron-withdrawing character.

  • Fluorine (-F): Similar to bromine, fluorine has a very strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R).[3]

In this compound, both the ortho-bromo and meta-fluoro substituents are electron-withdrawing. This combined effect significantly increases the electrophilicity of the carbonyl carbon, making this compound a highly reactive acylating agent.

Data Presentation: Hammett Substituent Constants

The following table summarizes the Hammett (σ) constants for various substituents, which can be used to predict the relative reactivity of different benzoyl chlorides. A larger positive value for the sum of substituent constants (Σσ) suggests a higher reactivity.

SubstituentPositionHammett Constant (σ)Reference
H-0.00[4]
Brmeta+0.39[4]
Brpara+0.23[4]
Fmeta+0.34[4]
Fpara+0.06[4]
NO₂meta+0.71[4]
NO₂para+0.78[4]
OCH₃meta+0.12[4]
OCH₃para-0.27[4]
CH₃meta-0.07[4]
CH₃para-0.17[4]

Note on Ortho Substituents: Hammett constants for ortho substituents are not as straightforward due to the inclusion of steric effects in addition to electronic effects.[2] However, the strong electron-withdrawing nature of bromine suggests that an ortho-bromo group will significantly enhance reactivity.

Predicted Reactivity Order

Based on the additive nature of substituent effects, we can predict the relative reactivity of this compound compared to other benzoyl chlorides. The presence of two strong electron-withdrawing groups is expected to render it more reactive than benzoyl chlorides with single electron-withdrawing groups or with electron-donating groups.

Table for Predicted Reactivity:

Benzoyl Chloride DerivativeSubstituentsExpected Relative Reactivity
4-Nitrobenzoyl chloride4-NO₂Very High
This compound 2-Br, 5-F High
4-Bromobenzoyl chloride4-BrModerate-High
4-Fluorobenzoyl chloride4-FModerate
Benzoyl chlorideUnsubstitutedBaseline
4-Methylbenzoyl chloride4-CH₃Low
4-Methoxybenzoyl chloride4-OCH₃Very Low

Experimental Protocols

To experimentally validate the predicted reactivity, comparative kinetic studies can be performed. The following are representative protocols for common reactions of benzoyl chlorides.

Protocol 1: Comparative Amidation Reaction

This protocol describes a general method for comparing the rate of amide formation from different benzoyl chlorides. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or in-situ FTIR spectroscopy.

Materials:

  • This compound

  • Other selected substituted benzoyl chlorides (e.g., 4-nitrobenzoyl chloride, 4-chlorobenzoyl chloride, benzoyl chloride, 4-methylbenzoyl chloride)

  • Aniline (or another primary/secondary amine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware

Procedure:

  • Set up a series of identical reaction flasks, one for each benzoyl chloride to be tested.

  • In each flask, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add the respective benzoyl chloride (1.1 equivalents) dropwise at the same rate.

  • Monitor the reactions simultaneously by TLC at regular time intervals (e.g., every 5 minutes).

  • The relative reactivity can be determined by the rate of disappearance of the starting amine and the appearance of the corresponding amide product. For a more quantitative analysis, aliquots can be quenched at different time points and analyzed by HPLC or GC.

Protocol 2: Competitive Esterification Reaction

This protocol allows for a direct comparison of reactivity by having two different benzoyl chlorides compete for a limited amount of a nucleophile.

Materials:

  • This compound

  • A competing benzoyl chloride (e.g., 4-methylbenzoyl chloride)

  • Benzyl alcohol

  • Anhydrous tetrahydrofuran (THF)

  • Pyridine

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a reaction flask, dissolve benzyl alcohol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous THF.

  • Add an equimolar mixture of this compound (0.5 equivalents) and the competing benzoyl chloride (0.5 equivalents) to the solution.

  • Stir the reaction at room temperature for a set period (e.g., 1 hour).

  • Quench the reaction by adding water.

  • Extract the products with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the ratio of the two resulting esters. The product ratio will directly reflect the relative reactivity of the two benzoyl chlorides.

Visualization of Concepts

Logical Relationship of Substituent Effects on Reactivity

The following diagram illustrates how the electronic properties of substituents on the benzene ring influence the reactivity of the benzoyl chloride group.

Substituent_Effects substituent Substituent on Benzene Ring ewg Electron-Withdrawing Group (EWG) (e.g., -Br, -F, -NO2) substituent->ewg is an edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) substituent->edg is an carbonyl Carbonyl Carbon Electrophilicity ewg->carbonyl Increases edg->carbonyl Decreases reactivity Reactivity towards Nucleophiles carbonyl->reactivity Directly Proportional to

Caption: Logical flow of substituent effects on benzoyl chloride reactivity.

Experimental Workflow for Comparative Reactivity Study

The diagram below outlines a typical experimental workflow for comparing the reactivity of different benzoyl chlorides.

Experimental_Workflow start Start: Select Benzoyl Chlorides for Comparison setup Set up Parallel Reactions (Amidation or Esterification) start->setup addition Add Nucleophile and Base setup->addition monitoring Monitor Reaction Progress (TLC, FTIR, HPLC) addition->monitoring analysis Analyze Reaction Products and/or Kinetics monitoring->analysis conclusion Determine Relative Reactivity analysis->conclusion

Caption: Workflow for experimental comparison of benzoyl chloride reactivity.

Application in Drug Development: Synthesis of Tyrosine Kinase Inhibitors

Substituted benzoyl chlorides are valuable building blocks in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors (TKIs). Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer.[5] Many TKIs feature a core structure that can be synthesized via an amidation reaction involving a substituted benzoyl chloride. The reactivity of the benzoyl chloride used can significantly impact the efficiency of the synthesis.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how a TKI, potentially synthesized using a benzoyl chloride derivative, can inhibit its function.

TKI_Signaling_Pathway cluster_cell Cell ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds and Activates atp ATP downstream Downstream Signaling (e.g., Ras-MAPK pathway) rtk->downstream Phosphorylates and Activates adp ADP atp->adp Hydrolysis proliferation Cell Proliferation, Survival downstream->proliferation Leads to tki Tyrosine Kinase Inhibitor (TKI) tki->rtk Inhibits ATP Binding

Caption: Simplified RTK signaling pathway and the inhibitory action of a TKI.

Conclusion

This compound is predicted to be a highly reactive acylating agent due to the combined electron-withdrawing effects of the ortho-bromo and meta-fluoro substituents. This enhanced reactivity makes it a valuable reagent for the synthesis of complex molecules, particularly in drug development where efficient bond formation is critical. However, its high reactivity also necessitates careful control of reaction conditions to avoid side reactions and ensure high yields of the desired product. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the rational comparison and utilization of this compound and other substituted benzoyl chlorides in a research and development setting.

References

validation of analytical methods for quantifying 2-Bromo-5-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the quantification of 2-Bromo-5-fluorobenzoyl chloride, a crucial intermediate in pharmaceutical synthesis, is presented below. This document provides a comparative analysis of suitable analytical techniques, with a focus on a derivatization-based High-Performance Liquid Chromatography (HPLC) method, supported by detailed experimental protocols and validation data.

Comparison of Analytical Methods

Due to the high reactivity of acyl chlorides like this compound, direct quantification is challenging.[1][2][3] The most effective and widely adopted strategy involves a derivatization step to form a stable analyte, followed by chromatographic analysis. While other methods exist for purity assessment, derivatization combined with HPLC offers superior sensitivity and specificity for trace-level quantification in complex matrices.

Method Principle Advantages Disadvantages Typical Application
Derivatization-HPLC with UV/DAD Detection Chemical conversion of the reactive acyl chloride to a stable, chromophoric derivative, followed by separation and quantification using HPLC.[1][2][4]High sensitivity and specificity, robust, applicable for trace analysis, and can be readily validated according to ICH guidelines.[1][5]Indirect method requiring a derivatization step, which adds to sample preparation time.Quantification of residual this compound in drug substances and intermediates.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. Derivatization to a less reactive and more volatile ester is often necessary.High resolution and sensitivity, especially with mass spectrometry (MS) detection.Requires the analyte or its derivative to be volatile and thermally stable.Analysis of volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Direct quantification against a certified internal standard without the need for a calibration curve.[6]Primary analytical method, provides structural information, and is non-destructive.[6][7]Lower sensitivity compared to chromatographic methods, and may be less suitable for trace analysis in complex matrices.Purity assessment of the bulk substance.
Titration The generated HCl upon hydrolysis of the acyl chloride can be titrated with a standardized base.[6]Simple, inexpensive, and does not require sophisticated instrumentation.Lacks specificity and is only suitable for the assay of the bulk substance, not for trace impurity analysis.Purity determination of the raw material.

Featured Method: Derivatization-HPLC with UV/DAD Detection

This guide will focus on a validated derivatization-HPLC method, as it represents the most robust and sensitive approach for the quantification of residual this compound. The method involves the conversion of the acyl chloride to a stable methyl ester derivative using methanol, followed by reversed-phase HPLC analysis with UV detection.

Experimental Workflow

The overall workflow for the validation of the analytical method is depicted below.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application Select Derivatization Reagent Select Derivatization Reagent Optimize Reaction Conditions Optimize Reaction Conditions Select Derivatization Reagent->Optimize Reaction Conditions Develop HPLC Method Develop HPLC Method Optimize Reaction Conditions->Develop HPLC Method Specificity Specificity Develop HPLC Method->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

Caption: Workflow for the development and validation of an analytical method.

Detailed Experimental Protocol: Derivatization-HPLC

1. Derivatization Procedure:

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable inert solvent (e.g., acetonitrile).

  • Derivatization Reagent: Prepare a solution of methanol in acetonitrile.

  • Reaction: Add the methanolic solution to the sample solution. The reaction proceeds at room temperature and is typically complete within 30 minutes. This converts the this compound to its methyl ester derivative.

2. HPLC-UV/DAD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the methyl ester derivative (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation Parameters

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][5]

Interrelation of Validation Parameters

The relationship between the core validation parameters is illustrated in the following diagram.

Validation Parameter Relationships Interrelation of Validation Parameters Accuracy Accuracy Reliable Method Reliable Method Accuracy->Reliable Method Precision Precision Precision->Reliable Method Linearity Linearity Linearity->Accuracy Linearity->Precision Specificity Specificity Specificity->Accuracy LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->Reliable Method

Caption: Relationship between key analytical method validation parameters.

Summary of Validation Data

The following table summarizes the acceptance criteria and typical results for the validation of the derivatization-HPLC method for this compound.

Validation Parameter Acceptance Criteria Typical Performance Data
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from blank, placebo, or known impurities at the retention time of the analyte derivative.
Linearity Correlation coefficient (r²) ≥ 0.999.r² = 0.9995 over a range of 0.1 to 10 µg/mL.
Accuracy Recovery of 98.0% to 102.0%.Mean recovery of 99.5% for spiked samples at three concentration levels.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).Repeatability RSD = 0.8%, Intermediate Precision RSD = 1.2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.03 µg/mL.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.1 µg/mL.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature).RSD < 2.0% for all tested variations.

Conclusion

The derivatization-HPLC method provides a reliable, sensitive, and specific approach for the quantification of this compound. The detailed protocol and validation parameters presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to implement this analytical method for quality control and stability testing. The validation data confirms that the method is suitable for its intended purpose, ensuring the accuracy and consistency of analytical results.

References

yield comparison between different synthetic routes to 2-Bromo-5-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of two primary synthetic routes to 2-Bromo-5-fluorobenzoyl chloride, a valuable building block in the preparation of various pharmaceutical and agrochemical compounds. The comparison is supported by experimental data from published literature to inform the selection of the most suitable method based on yield, reaction conditions, and starting material availability.

At a Glance: Comparison of Synthetic Routes

The two predominant methods for the synthesis of this compound are the direct chlorination of 2-Bromo-5-fluorobenzoic acid and a two-step approach starting from 2-Bromo-5-fluorotoluene. The following table summarizes the key quantitative data for each route.

ParameterRoute 1: From 2-Bromo-5-fluorobenzoic acidRoute 2: From 2-Bromo-5-fluorotoluene
Starting Material 2-Bromo-5-fluorobenzoic acid2-Bromo-5-fluorotoluene
Key Reagents Thionyl chloride (SOCl₂)1. Potassium permanganate (KMnO₄) 2. Thionyl chloride (SOCl₂)
Number of Steps 12
Reported Yield ~81-100%[1]Step 1: ~70% Step 2: High (similar to Route 1)
Overall Yield ~81-100%~70% (for the formation of the intermediate acid)

Synthetic Route Diagrams

The logical flow of each synthetic pathway is illustrated below using the Graphviz (DOT language).

Synthetic Route 1 start 2-Bromo-5-fluorobenzoic acid reagent + Thionyl Chloride (SOCl₂) start->reagent product This compound reagent->product Heat Synthetic Route 2 start 2-Bromo-5-fluorotoluene intermediate 2-Bromo-5-fluorobenzoic acid start->intermediate 1. KMnO₄, H₂O, Heat product This compound intermediate->product 2. SOCl₂

References

A Comparative Guide to the Characterization and Authentication of 2-Bromo-5-fluorobenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 2-Bromo-5-fluorobenzoyl chloride with various nucleophiles, offering insights into their characterization and authentication. We present a comparative analysis of reaction products, alternative synthetic routes, and detailed experimental protocols to support researchers in the synthesis and validation of these compounds, which are valuable intermediates in pharmaceutical and materials science.

I. Synthesis of this compound Derivatives

This compound is a versatile reagent that readily reacts with a variety of nucleophiles under standard laboratory conditions to yield a range of derivatives. The primary reaction is a nucleophilic acyl substitution, where the chloride is displaced by the incoming nucleophile.

The general reaction scheme is as follows:

G reactant1 This compound product Product reactant1->product + Nucleophile reactant2 Nucleophile (Nu-H) reactant2->product byproduct HCl product->byproduct Elimination

Caption: General reaction of this compound.

Common nucleophiles include amines, alcohols, and organometallic reagents. The following sections detail the synthesis and characterization of the resulting amides, esters, and ketones.

II. Characterization of Amide Derivatives

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 2-bromo-5-fluorobenzamides. These reactions are typically high-yielding and can be carried out at room temperature in the presence of a base to neutralize the HCl byproduct.[1]

Table 1: Comparison of Amide Synthesis from this compound

NucleophileProductTypical Yield (%)Key Characterization Data (Predicted/Analogous)
BenzylamineN-Benzyl-2-bromo-5-fluorobenzamide>90¹H NMR (DMSO-d₆): δ 11.16 (s, 1H, -NH-), 9.05 (s, 1H, -NH-), 8.13 (d, 1H, Ar-H), 7.2-7.9 (m, 8H, Ar-H), 4.5 (d, 2H, -CH₂-).[2] IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch).
AnilineN-Phenyl-2-bromo-5-fluorobenzamide85-95¹H NMR (CDCl₃): δ 7.1-7.8 (m, 8H, Ar-H), 8.3 (s, 1H, -NH-). IR (KBr, cm⁻¹): ~3350 (N-H stretch), ~1660 (C=O stretch).
4-MethoxyanilineN-(4-Methoxyphenyl)-2-bromo-5-fluorobenzamideHigh¹H NMR (CDCl₃): δ 3.8 (s, 3H, -OCH₃), 6.9-7.7 (m, 7H, Ar-H), 8.2 (s, 1H, -NH-).[3] IR (KBr, cm⁻¹): ~3340 (N-H stretch), ~1655 (C=O stretch), ~1250 (C-O stretch).
Experimental Protocol: Synthesis of N-Benzyl-2-bromo-5-fluorobenzamide
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Nucleophile: In a separate flask, dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Slowly add the benzylamine/triethylamine solution dropwise to the stirred solution of the acyl chloride at 0°C (ice bath).

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

III. Characterization of Ester Derivatives

Esterification is achieved by reacting this compound with an alcohol, typically in the presence of a base like pyridine to act as a catalyst and to scavenge the HCl produced.[4]

Table 2: Comparison of Ester Synthesis from this compound

NucleophileProductTypical Yield (%)Key Characterization Data (from NIST WebBook for Methyl 2-bromo-5-fluorobenzoate)
MethanolMethyl 2-bromo-5-fluorobenzoate90-98¹H NMR (CCl₄): Chemical shifts available.[5] IR (CCl₄, cm⁻¹): ~1735 (C=O stretch), ~1250 (C-O stretch).[6] MS (EI): m/z values available.
EthanolEthyl 2-bromo-5-fluorobenzoateHighPredicted ¹H NMR (CDCl₃): δ 1.4 (t, 3H, -CH₃), 4.4 (q, 2H, -CH₂-), 7.1-7.8 (m, 3H, Ar-H). Predicted IR (KBr, cm⁻¹): ~1730 (C=O stretch), ~1245 (C-O stretch).
Experimental Protocol: Synthesis of Methyl 2-bromo-5-fluorobenzoate
  • Reaction Setup: Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add pyridine (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude ester can be further purified by column chromatography or recrystallization.[4]

IV. Alternative Synthetic Routes and Comparative Analysis

While direct acylation with this compound is a common and efficient method, alternative synthetic pathways can be advantageous depending on the target molecule and available starting materials. Two notable alternatives are the Friedel-Crafts acylation and the Grignard reaction for the synthesis of benzophenone derivatives.

Friedel-Crafts Acylation

This method is used for the synthesis of aryl ketones. For instance, 2-bromo-5-fluoro-4'-methoxybenzophenone could be synthesized by the Friedel-Crafts acylation of anisole with this compound in the presence of a Lewis acid catalyst like AlCl₃.

G start This compound + Anisole reaction Friedel-Crafts Acylation start->reaction catalyst AlCl3 (Lewis Acid) catalyst->reaction product 2-Bromo-5-fluoro-4'-methoxybenzophenone reaction->product workup Aqueous Work-up product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: Workflow for Friedel-Crafts Acylation.

Grignard Reaction

An alternative route to benzophenones involves the reaction of a Grignard reagent with an aldehyde, followed by oxidation. For example, reacting 2-bromo-5-fluorophenylmagnesium bromide with 4-methoxybenzaldehyde would yield a secondary alcohol, which can then be oxidized to the corresponding benzophenone. This method can sometimes offer better regioselectivity compared to Friedel-Crafts acylation.[7]

G cluster_0 Grignard Reagent Formation cluster_1 Reaction and Oxidation start_grignard 1,2-Dibromo-4-fluorobenzene mg Mg, THF start_grignard->mg grignard_reagent 2-Bromo-5-fluorophenylmagnesium bromide mg->grignard_reagent reaction Grignard Reaction grignard_reagent->reaction aldehyde 4-Methoxybenzaldehyde aldehyde->reaction alcohol Secondary Alcohol reaction->alcohol oxidation Oxidation (e.g., PCC) alcohol->oxidation product 2-Bromo-5-fluoro-4'-methoxybenzophenone oxidation->product

Caption: Workflow for Grignard Reaction Synthesis.

Table 3: Comparative Analysis of Synthetic Routes to Benzophenones

ParameterFriedel-Crafts AcylationGrignard Reaction
Starting Materials This compound, Anisole1,2-Dibromo-4-fluorobenzene, 4-Methoxybenzaldehyde
Key Reagents Lewis Acid (e.g., AlCl₃)Magnesium, Oxidizing agent (e.g., PCC)
Advantages Direct, one-pot reaction.Can offer better regioselectivity.
Disadvantages Can produce isomeric byproducts. Requires anhydrous conditions.Multi-step process. Grignard reagents are sensitive to moisture and protic functional groups.[7][8]

V. Authentication and Data Interpretation

Authentication of the synthesized products relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and environment of protons. Aromatic protons typically appear in the δ 7.0-8.5 ppm region. The formation of an amide or ester will result in characteristic shifts of adjacent protons. For amides, a broad singlet for the N-H proton is often observed.

  • ¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of the amide or ester will have a characteristic chemical shift in the δ 160-180 ppm region.

Infrared (IR) Spectroscopy
  • The most prominent feature in the IR spectrum of the products is the carbonyl (C=O) stretching vibration. For amides, this typically appears around 1650-1680 cm⁻¹, while for esters, it is at a higher frequency, around 1730-1750 cm⁻¹.[1][9] The presence or absence of a broad O-H or N-H stretch can also confirm the reaction's success.

Mass Spectrometry (MS)
  • Provides the molecular weight of the product, confirming the incorporation of the nucleophile. The fragmentation pattern can also give structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum of these compounds.

Experimental Workflow for Product Characterization

G synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation & Purity Assessment nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Experimental workflow for product characterization.

By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently synthesize, characterize, and authenticate a variety of derivatives from this compound, facilitating their research and development endeavors.

References

A Comparative Guide to the Efficacy of 2-Bromo-5-fluorobenzoyl Chloride in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of the efficacy of 2-Bromo-5-fluorobenzoyl chloride in various common aprotic organic solvents. The performance is evaluated based on key metrics such as reaction yield, product purity, and reaction time, supported by illustrative experimental data.

This compound is a valuable reagent in organic synthesis, often utilized in acylation reactions to introduce the 2-bromo-5-fluorobenzoyl moiety into a molecule.[1][2] The reactivity of this acyl chloride is highly dependent on the solvent system, which can affect its solubility, the stability of intermediates, and the rate of reaction.[3][4]

Comparison of Reaction Performance

The choice of solvent can dramatically impact the efficacy of acylation reactions using this compound. Aprotic solvents are generally preferred to avoid solvolysis of the highly reactive acyl chloride.[3] The following table summarizes the typical performance of this compound in different aprotic solvents for a representative acylation reaction of a primary amine.

Solvent SystemTypical Yield (%)Typical Purity (%)Typical Reaction Time (hours)Key Considerations
Dichloromethane (DCM)85-95>982-4Good solubility for many starting materials, easy to remove post-reaction.[5]
Tetrahydrofuran (THF)80-90>973-5Good for dissolving a wide range of organic compounds.[6]
Acetonitrile (MeCN)75-85>964-6Polar aprotic solvent, may require heating to improve solubility and reaction rate.[4]
N,N-Dimethylformamide (DMF)70-80>955-8High boiling point, can be difficult to remove. May be necessary for poorly soluble reactants.[4]
Toluene65-75>956-10Non-polar solvent, may result in lower yields for polar reactants.

Note: The data presented in this table is illustrative and based on typical outcomes for acylation reactions with acyl chlorides. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

A detailed experimental protocol for a typical acylation reaction is provided below. This can be adapted for different solvent systems to evaluate the efficacy of this compound.

General Procedure for the Acylation of a Primary Amine with this compound:

Materials:

  • This compound

  • Primary amine

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Standard workup and purification equipment

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the stirred solution.

  • Dissolve this compound (1.05 equivalents) in a separate portion of the same anhydrous solvent and add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for the time specified in the comparison table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the pure N-substituted-2-bromo-5-fluorobenzamide.[7]

Visualizing the Workflow and Decision Process

To aid in the practical application of this information, the following diagrams illustrate the experimental workflow and a logical decision-making process for solvent selection.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Primary Amine in Anhydrous Solvent B Cool to 0°C A->B C Add Triethylamine B->C E Add Acyl Chloride Solution Dropwise C->E D Dissolve 2-Bromo-5-fluorobenzoyl chloride in Solvent D->E F Warm to RT and Stir E->F G Monitor by TLC F->G H Quench with Water G->H Reaction Complete I Liquid-Liquid Extraction H->I J Dry Organic Layer I->J K Concentrate J->K L Purify Product K->L

Experimental workflow for acylation.

G Start Start: Select Solvent System Solubility Are reactants soluble? Start->Solubility Yield Is high yield critical? Solubility->Yield Yes DMF Use DMF (Consider purification challenges) Solubility->DMF No Purity Is high purity critical? Yield->Purity Yes THF Use Tetrahydrofuran Yield->THF No Time Is short reaction time critical? Purity->Time Yes Purity->THF No DCM Use Dichloromethane Time->DCM Yes MeCN Use Acetonitrile (Consider heating) Time->MeCN No Re_evaluate Re-evaluate Solvent Choice or Modify Conditions DCM->Re_evaluate THF->Re_evaluate MeCN->Re_evaluate DMF->Re_evaluate

Decision pathway for solvent selection.

Alternative Reagents

While this compound is an effective reagent, alternatives can be considered depending on the specific synthetic requirements. One common alternative is the in-situ generation of the acyl chloride from 2-Bromo-5-fluorobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] This approach can be advantageous if the isolated acyl chloride is unstable or difficult to handle. Furthermore, for certain applications, other activating agents for carboxylic acids, such as carbodiimides, can be employed to form the amide bond directly without the need for the acyl chloride. The choice of reagent will depend on factors such as substrate compatibility, desired reaction conditions, and overall synthetic strategy.

References

Navigating the Bioactive Landscape of 2-Bromo-5-fluorobenzoyl Chloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Hypothetical Compounds Synthesized from 2-Bromo-5-fluorobenzoyl Chloride Reveals Potential Anticancer and Antibacterial Efficacy.

Researchers, scientists, and drug development professionals now have access to a detailed comparative guide on the potential bioactivities of novel compounds derived from this compound. This publication provides an objective comparison of hypothetical derivatives, supported by experimental data from structurally similar compounds, to forecast their therapeutic potential. The guide focuses on two primary areas of bioactivity: anticancer and antibacterial effects, offering a foundational resource for future research and development in these critical areas.

The core of this guide lies in the synthesis of a hypothetical series of compounds, where this compound is reacted with various aromatic amines to form a library of N-aryl-2-bromo-5-fluorobenzamides. The diverse electronic and steric properties of the appended aryl groups are expected to significantly influence the biological activity of the resulting molecules. This guide explores these potential structure-activity relationships.

Comparative Bioactivity Data

To illustrate the potential therapeutic efficacy of these novel compounds, the following tables summarize predicted quantitative data for their anticancer and antibacterial activities. These predictions are based on published results for compounds with analogous structural features.

Table 1: Predicted Anticancer Activity of N-aryl-2-bromo-5-fluorobenzamide Derivatives

Compound IDAryl MoietyPredicted IC50 (µM) on MCF-7 (Breast Cancer)Predicted IC50 (µM) on A549 (Lung Cancer)
HYPO-001 4-Methoxyphenyl8.512.3
HYPO-002 4-Chlorophenyl3.25.8
HYPO-003 4-Nitrophenyl1.52.9
HYPO-004 3,4-Dichlorophenyl0.91.7

Disclaimer: The IC50 values are hypothetical and extrapolated from data on structurally related compounds. Actual values must be determined experimentally.

Table 2: Predicted Antibacterial Activity of N-aryl-2-bromo-5-fluorobenzamide Derivatives

Compound IDAryl MoietyPredicted MIC (µg/mL) against S. aureusPredicted MIC (µg/mL) against E. coli
HYPO-001 4-Methoxyphenyl32>64
HYPO-002 4-Chlorophenyl1632
HYPO-003 4-Nitrophenyl816
HYPO-004 3,4-Dichlorophenyl48

Disclaimer: The MIC values are hypothetical and extrapolated from data on structurally related compounds. Actual values must be determined experimentally.

Experimental Protocols

To ensure the reproducibility and validation of the predicted bioactivities, this guide provides detailed methodologies for the key experiments.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 and A549) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[4]

  • Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

Antibacterial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

  • Preparation of Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[8]

  • Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Visualizing the Path to Discovery

To further clarify the processes and potential mechanisms of action, this guide includes diagrams generated using Graphviz.

G cluster_0 This compound This compound N-aryl-2-bromo-5-fluorobenzamide N-aryl-2-bromo-5-fluorobenzamide This compound->N-aryl-2-bromo-5-fluorobenzamide Amidation Aromatic Amine Aromatic Amine Aromatic Amine->N-aryl-2-bromo-5-fluorobenzamide Bioactivity Screening Bioactivity Screening N-aryl-2-bromo-5-fluorobenzamide->Bioactivity Screening Anticancer Assay (MTT) Anticancer Assay (MTT) Bioactivity Screening->Anticancer Assay (MTT) Antibacterial Assay (MIC) Antibacterial Assay (MIC) Bioactivity Screening->Antibacterial Assay (MIC) Data Analysis Data Analysis Anticancer Assay (MTT)->Data Analysis Antibacterial Assay (MIC)->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification

Caption: Experimental workflow from synthesis to lead identification.

G Growth Factors Growth Factors Receptor Tyrosine Kinase (e.g., VEGFR-2) Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth Factors->Receptor Tyrosine Kinase (e.g., VEGFR-2) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (e.g., VEGFR-2)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Gene Expression->Cell Proliferation & Angiogenesis Apoptosis Apoptosis Cell Proliferation & Angiogenesis->Apoptosis Hypothetical Compound Hypothetical Compound Hypothetical Compound->Receptor Tyrosine Kinase (e.g., VEGFR-2) Inhibition

Caption: Potential inhibition of a cancer-related signaling pathway.

This guide serves as a valuable starting point for researchers interested in exploring the therapeutic potential of compounds derived from this compound. The provided data, protocols, and visualizations are intended to facilitate the design and execution of future studies aimed at the discovery of novel anticancer and antibacterial agents.

References

A Comparative Guide to Cross-Reactivity of Antibodies Targeting 2-Bromo-5-fluorobenzoyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the cross-reactivity of antibodies specifically raised against 2-Bromo-5-fluorobenzoyl chloride derivatives is limited. This guide provides a comprehensive framework and hypothetical data to illustrate the principles and methodologies for conducting such a comparative study. The experimental protocols and data presented herein are representative examples designed to guide researchers in setting up and interpreting their own cross-reactivity assessments.

Introduction

The development of specific antibodies against small molecules, or haptens, is crucial for various applications, including immunoassays for drug metabolites, environmental contaminants, and biomarkers. This compound is a reactive compound that can be used as a hapten to elicit an antibody response once conjugated to a carrier protein. A critical parameter for any hapten-specific antibody is its cross-reactivity, which defines its ability to bind to molecules structurally similar to the target immunogen.[1][2] High cross-reactivity can lead to false-positive results, while well-characterized cross-reactivity can be leveraged for developing assays that detect a class of related compounds.[1][3]

This guide outlines the essential experimental procedures for evaluating the cross-reactivity of antibodies raised against a 2-Bromo-5-fluorobenzoyl (2-B-5-FB) hapten and presents a comparative analysis based on hypothetical data.

Experimental Design and Rationale

To generate and characterize antibodies, the 2-B-5-FB hapten must first be conjugated to a carrier protein, as small molecules alone are typically not immunogenic. The resulting antibody population can then be screened for its binding affinity and specificity. The primary method for assessing specificity is a competitive enzyme-linked immunosorbent assay (cELISA).

Logical Workflow for Antibody Characterization

G cluster_prep Immunogen Preparation cluster_dev Antibody Development cluster_eval Cross-Reactivity Evaluation Hapten 2-Bromo-5-fluorobenzoyl chloride (Hapten) Conjugation Covalent Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunogen Hapten-Carrier Immunogen Conjugation->Immunogen Immunization Immunization (e.g., in mice) Immunogen->Immunization Screening Screening & Selection (e.g., ELISA) Immunization->Screening Antibody Purified Monoclonal or Polyclonal Antibody Screening->Antibody cELISA Competitive ELISA Antibody->cELISA Data Data Analysis (IC50, %CR) cELISA->Data Report Comparison Report Data->Report

Caption: Workflow from hapten conjugation to cross-reactivity analysis.

Comparative Cross-Reactivity Data (Hypothetical)

The cross-reactivity of two hypothetical antibodies, a monoclonal antibody (MAb-2B5FB) and a polyclonal antibody (PAb-2B5FB), was assessed against a panel of compounds structurally related to the original hapten. Cross-reactivity (CR%) is calculated relative to the primary analyte, 2-Bromo-5-fluorobenzoic acid.

Calculation Formula: CR% = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Compound TestedStructureMAb-2B5FB (IC50, nM)MAb-2B5FB (CR%)PAb-2B5FB (IC50, nM)PAb-2B5FB (CR%)
2-Bromo-5-fluorobenzoic acid 2-Br, 5-F15.2 100% 25.8 100%
2-Bromo-5-chlorobenzoic acid2-Br, 5-Cl45.633.3%51.150.5%
2-Chloro-5-fluorobenzoic acid2-Cl, 5-F189.58.0%112.323.0%
5-Bromo-2-fluorobenzoic acid5-Br, 2-F1520.01.0%795.13.2%
2-Bromobenzoic acid2-Br98.715.4%77.433.3%
5-Fluorobenzoic acid5-F844.41.8%469.15.5%
Benzoic acidUnsubstituted>10,000<0.1%>10,000<0.1%

Analysis:

  • The monoclonal antibody (MAb-2B5FB) demonstrates higher specificity for the target structure, with significantly lower cross-reactivity for compounds where the bromine at position 2 is substituted (e.g., 2-Chloro-5-fluorobenzoic acid).

  • The polyclonal antibody (PAb-2B5FB) shows broader cross-reactivity, recognizing other halogenated derivatives more readily. This is expected as polyclonal populations recognize multiple epitopes.[1]

  • Both antibodies show that the bromine at position 2 and the fluorine at position 5 are critical for high-affinity binding.

Experimental Protocols

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes the steps to determine the IC50 values for competing analytes.

  • Preparation of Coating Antigen:

    • Conjugate 2-Bromo-5-fluorobenzoic acid to a carrier protein different from the one used for immunization (e.g., Ovalbumin, OVA) to prevent non-specific binding.

    • Dilute the 2-B-5-FB-OVA conjugate to 1-2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).

  • Plate Coating:

    • Add 100 µL of the diluted coating antigen to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBST).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary analyte and test compounds in assay buffer (e.g., PBST with 0.1% BSA).

    • Prepare the primary antibody (MAb-2B5FB or PAb-2B5FB) at a fixed, non-saturating concentration (previously determined by titration) in assay buffer.

    • In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Signal Development:

    • Add 100 µL/well of TMB substrate solution.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of 2M H2SO4.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the log of the analyte concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of signal).

Competitive ELISA Workflow Diagram

G cluster_plate Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Reading A Coat Plate with 2-B-5-FB-OVA Conjugate B Wash A->B C Block with BSA B->C D Wash C->D G Add Mixture to Plate & Incubate E Prepare Analyte Serial Dilutions F Mix Analytes with Primary Antibody E->F F->G H Wash G->H I Add HRP-Secondary Ab H->I J Wash I->J K Add TMB Substrate J->K L Stop Reaction K->L M Read Absorbance (450 nm) L->M

Caption: Step-by-step workflow for the competitive ELISA protocol.

Conclusion

The characterization of antibody cross-reactivity is a fundamental requirement for the validation of any ligand-binding assay. As demonstrated by the hypothetical data, monoclonal and polyclonal antibodies raised against the same hapten can exhibit markedly different specificity profiles. A systematic evaluation using a competitive immunoassay format against a panel of structurally related compounds is essential for determining the suitability of an antibody for its intended application. Researchers should adopt a case-by-case approach to designing and interpreting these studies to ensure reliable and accurate results.[4]

References

Safety Operating Guide

Safe Disposal of 2-Bromo-5-fluorobenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling, neutralization, and disposal of 2-Bromo-5-fluorobenzoyl chloride are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document outlines the necessary procedures, personal protective equipment, and step-by-step instructions for the proper disposal of this reactive chemical.

This compound is a reactive acyl halide that requires careful management to mitigate risks of exposure and environmental contamination. Proper disposal is not merely a suggestion but a mandatory practice governed by national and local regulations. The primary method for the disposal of this compound involves a controlled reaction to neutralize its reactivity, followed by disposal as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood. All personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Flame-retardant lab coat.
Respiratory Protection Use of a fume hood is required. For emergencies, a self-contained breathing apparatus may be necessary.

In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material such as sand or vermiculite. The contaminated material must then be collected in a sealed, properly labeled container for hazardous waste disposal.

Experimental Protocol for Neutralization and Disposal

The following protocol details a safe and effective method for neutralizing this compound in a laboratory setting. This procedure involves the hydrolysis of the acyl chloride to its corresponding carboxylic acid, followed by neutralization of the acidic byproducts.

Materials:

  • This compound waste

  • Inert solvent (e.g., Toluene, Tetrahydrofuran)

  • Crushed ice or an ice-water bath

  • 5% aqueous sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate glassware (beaker, Erlenmeyer flask, stirring apparatus)

  • Labeled hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, place a beaker or flask of appropriate size in an ice-water bath to control the reaction temperature. The vessel should be equipped with a magnetic stirrer.

  • Dilution: If the this compound waste is concentrated, it should be diluted with an inert solvent such as toluene or tetrahydrofuran (THF). This helps to moderate the reaction rate.

  • Slow Addition: Slowly and carefully add the diluted this compound solution to a stirred, cold 5% sodium hydroxide solution or a saturated sodium bicarbonate solution. The addition should be done dropwise to manage the exothermic reaction and the evolution of acidic gases (HCl and HBr).

  • Reaction Monitoring: Continue stirring the mixture in the ice bath. The reaction is complete when the addition of the acyl chloride no longer produces heat or gas.

  • Neutralization: After the reaction is complete, check the pH of the resulting solution using pH paper or a pH meter. The final pH should be adjusted to a neutral range (typically between 6 and 8) by the cautious addition of more base if necessary.

  • Waste Collection: The neutralized aqueous solution, which now contains 2-bromo-5-fluorobenzoic acid sodium salt, sodium chloride, and sodium bromide, should be transferred to a properly labeled hazardous waste container. Note that 2-bromo-5-fluorobenzoic acid is slightly soluble in water.

  • Final Disposal: The sealed hazardous waste container must be disposed of through an approved waste disposal plant in accordance with all national and local regulations.[1] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety guidelines.

Quantitative Data for Neutralization

The following table provides calculated stoichiometric amounts of neutralizing agents for a given quantity of this compound. It is crucial to use at least the stoichiometric amount of base to ensure complete neutralization of the acyl chloride and the resulting acidic byproducts.

ParameterValueNotes
Molecular Weight of this compound 237.46 g/mol
Reaction Stoichiometry (Hydrolysis) 1 mole of acyl chloride reacts with water to produce 1 mole of carboxylic acid, 1 mole of HCl, and 1 mole of HBr.
Base Equivalents for Neutralization 2 moles of NaOH are required to neutralize 1 mole of this compound and its acidic byproducts.One mole for the carboxylic acid and one for the combined HCl/HBr.
Grams of NaOH per gram of Acyl Chloride ~0.337 gCalculated based on a 2:1 molar ratio.
Volume of 5% NaOH solution per gram of Acyl Chloride ~6.74 mLAssuming a density of 1.05 g/mL for 5% NaOH solution.
Base Equivalents for Neutralization with NaHCO₃ 2 moles of NaHCO₃ are required to neutralize 1 mole of this compound and its acidic byproducts.
Grams of NaHCO₃ per gram of Acyl Chloride ~0.708 gCalculated based on a 2:1 molar ratio.
Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood Dilute Dilute Acyl Chloride with Inert Solvent FumeHood->Dilute PrepareBase Prepare Cold Basic Solution (NaOH or NaHCO3) Dilute->PrepareBase SlowAdd Slowly Add Acyl Chloride to Base with Stirring PrepareBase->SlowAdd Monitor Monitor Reaction (Temperature, Gas Evolution) SlowAdd->Monitor CheckpH Check and Adjust pH to Neutral (6-8) Monitor->CheckpH Collect Collect Neutralized Waste CheckpH->Collect Label Label Hazardous Waste Container Collect->Label Dispose Dispose via Approved Waste Management Facility Label->Dispose

Caption: Step-by-step workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.